(2-Amino-6-bromopyridin-3-yl)methanol
Description
BenchChem offers high-quality (2-Amino-6-bromopyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-6-bromopyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-6-bromopyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCZUHBAQUDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Amino-6-bromopyridin-3-yl)methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminopyridine Scaffold
The aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of novel therapeutics.[1][2] These nitrogen-containing heterocycles are prevalent in a multitude of FDA-approved drugs, showcasing a broad spectrum of biological activities.[3] Their significance stems from their ability to engage with a wide range of biological targets, including enzymes and receptors, often forming key interactions that drive pharmacological responses.[3] (2-Amino-6-bromopyridin-3-yl)methanol, in particular, emerges as a valuable and functionalized building block, offering multiple points for chemical modification, making it a highly sought-after intermediate in the synthesis of complex drug candidates. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications in the landscape of drug discovery.
Molecular Structure and Physicochemical Properties
(2-Amino-6-bromopyridin-3-yl)methanol is a substituted pyridine characterized by an amino group at the 2-position, a bromine atom at the 6-position, and a hydroxymethyl group at the 3-position. This unique arrangement of functional groups provides a rich chemical handle for a variety of organic transformations.
The molecular formula of (2-Amino-6-bromopyridin-3-yl)methanol is C6H7BrN2O.[4] Its molecular weight is 203.04 g/mol .[4] The presence of the amino and hydroxymethyl groups introduces polarity and potential hydrogen bonding sites, while the brominated pyridine core offers a site for cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.
A summary of its key identifiers and properties is provided in the table below:
| Property | Value | Reference |
| CAS Number | 1620239-70-4 | [5] |
| Molecular Formula | C6H7BrN2O | [4] |
| Molecular Weight | 203.04 g/mol | [4] |
| Canonical SMILES | C1=C(C(=NC(=C1)Br)N)CO | |
| InChI Key | Not available |
Below is a two-dimensional representation of the molecular structure of (2-Amino-6-bromopyridin-3-yl)methanol.
Caption: 2D structure of (2-Amino-6-bromopyridin-3-yl)methanol.
Synthesis Protocol: A Reliable Pathway to a Key Intermediate
The synthesis of (2-Amino-6-bromopyridin-3-yl)methanol can be strategically approached from its precursor, 2-amino-6-bromopyridine. This precursor is an important pharmaceutical intermediate for developing treatments for a range of conditions including inflammation, diabetes, high blood pressure, and viral infections.[6] The synthetic route involves the formylation of 2-amino-6-bromopyridine to introduce a formyl group at the 3-position, followed by a selective reduction to the desired hydroxymethyl group.
Step 1: Formylation of 2-amino-6-bromopyridine
This step introduces the necessary carbon atom at the 3-position of the pyridine ring. A common and effective method for this transformation is the Vilsmeier-Haack reaction.
Materials and Equipment:
-
2-amino-6-bromopyridine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Drying tube
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, cool N,N-Dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring. This in-situ formation of the Vilsmeier reagent should be performed under an inert atmosphere.
-
Once the Vilsmeier reagent has formed, add 2-amino-6-bromopyridine portion-wise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product, 2-amino-6-bromo-3-pyridinecarboxaldehyde.
-
Filter the solid product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Reduction of 2-amino-6-bromo-3-pyridinecarboxaldehyde
The final step involves the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride is a mild and effective reducing agent for this purpose.
Materials and Equipment:
-
2-amino-6-bromo-3-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 2-amino-6-bromo-3-pyridinecarboxaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise to the cooled solution with vigorous stirring.
-
Continue stirring at low temperature for a specified time, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Amino-6-bromopyridin-3-yl)methanol.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.
Caption: Synthetic workflow for (2-Amino-6-bromopyridin-3-yl)methanol.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of (2-Amino-6-bromopyridin-3-yl)methanol make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The aminopyridine core is a known pharmacophore in many therapeutic areas.[1][7]
-
Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology and inflammatory diseases. The amino and hydroxymethyl groups can be further functionalized to enhance potency and selectivity.
-
Neurological Disorders: Aminopyridine derivatives have shown activity as potassium channel blockers, with applications in conditions like multiple sclerosis.[1] The substituents on the (2-Amino-6-bromopyridin-3-yl)methanol scaffold can be modified to fine-tune its neurological activity.
-
Antiviral and Antibacterial Agents: The nitrogen atoms in the pyridine ring and the amino group can participate in hydrogen bonding interactions with biological targets in pathogens. The bromine atom provides a site for introducing further diversity through cross-coupling reactions to optimize antimicrobial activity.[6]
-
Scaffold for Library Synthesis: The orthogonal reactivity of the amino, bromo, and hydroxymethyl groups allows for the systematic and efficient generation of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds.
The strategic placement of a bromine atom allows for the application of powerful synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively, at the 6-position, facilitating the exploration of the chemical space around the aminopyridine core.
Conclusion
(2-Amino-6-bromopyridin-3-yl)methanol stands out as a highly valuable and strategically designed building block for contemporary drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. A solid understanding of its molecular properties and a reliable synthetic protocol are crucial for its effective utilization in medicinal chemistry programs. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile intermediates in the drug development pipeline cannot be overstated.
References
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Retrieved February 29, 2024, from [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). Graphy Publications. Retrieved February 29, 2024, from [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). Request PDF. Retrieved February 29, 2024, from [Link]
-
2-Amino-6-bromonicotinaldehyde. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]
-
Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Retrieved February 29, 2024, from [Link]
- Method for synthesizing 2-amino-6-bromopyridine. (n.d.). Google Patents.
-
Patents Assigned to Va-Q-tec AG. (n.d.). Justia Patents. Retrieved February 29, 2024, from [Link]
- Inhibitors of tyrosine kinases. (n.d.). Google Patents.
-
Alpha-cinnamide compounds and compositions as HDAC8 inhibitors. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]
-
United States Patent (19). (n.d.). Googleapis.com. Retrieved February 29, 2024, from [Link]
-
Treatment fluids comprising weakly emulsifying surfactants and associated methods. (2018, March 20). Patent Worth. Retrieved February 29, 2024, from [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved February 29, 2024, from [Link]
-
Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. (n.d.). Semantic Scholar. Retrieved February 29, 2024, from [Link]
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. (2-Amino-6-bromopyridin-3-yl)methanol | 1620239-70-4 [sigmaaldrich.com]
- 5. (2-Amino-6-bromopyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]
- 6. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of (2-Amino-6-bromopyridin-3-yl)methanol
An In-depth Technical Guide to the Solubility and Stability of (2-Amino-6-bromopyridin-3-yl)methanol
Abstract
(2-Amino-6-bromopyridin-3-yl)methanol is a substituted pyridinyl-methanol derivative that, like many functionalized heterocyclic compounds, holds potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries[1]. The successful progression of any new chemical entity through the development pipeline is fundamentally reliant on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability profiles of (2-Amino-6-bromopyridin-3-yl)methanol. By integrating theoretical principles with actionable experimental protocols, this document serves as a self-validating system for generating robust and reliable data, ensuring scientific integrity and accelerating development timelines.
Introduction and Molecular Overview
The structure of (2-Amino-6-bromopyridin-3-yl)methanol, featuring an amino group, a bromine atom, and a hydroxymethyl group on a pyridine core, presents a unique combination of functional groups that dictate its chemical behavior.
The pyridine nitrogen and the exocyclic amino group provide basic centers, while the hydroxyl group can act as a weak acid. This amphiprotic nature suggests that its aqueous solubility will be highly dependent on pH[4]. The bromine atom and the aromatic ring contribute to its lipophilicity, while the amino and hydroxyl groups provide hydrophilicity through hydrogen bonding. This balance is critical for its behavior in both aqueous and organic media. Understanding this profile is paramount for formulation development, reaction condition optimization, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Solubility Profiling: A Methodical Approach
A comprehensive solubility profile is the cornerstone of pre-formulation studies. It informs solvent selection for synthesis and purification, enables the development of suitable formulations, and provides insights into potential bioavailability challenges[5].
Theoretical Considerations & Solvent Selection
The principle of "like dissolves like" provides a preliminary framework for solvent selection. The molecule's polarity suggests a range of potential solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can form hydrogen bonds with these solvents, suggesting potential for solubility. Aqueous solubility is expected to be pH-dependent; the compound should be more soluble in acidic conditions where the amino groups are protonated to form soluble salts[6][7].
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, often proving effective for compounds with mixed polarity.
-
Non-Polar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be limited in these solvents due to the compound's polar functional groups.
Experimental Workflow for Solubility Determination
The following workflow outlines a robust process for quantifying the solubility of (2-Amino-6-bromopyridin-3-yl)methanol.
Caption: Logical Flow for a Forced Degradation Study.
Protocol: Forced Degradation Study
Objective: To identify potential degradants and develop a stability-indicating analytical method for (2-Amino-6-bromopyridin-3-yl)methanol.
Methodology:
-
Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Acid Hydrolysis: Mix with 0.2 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Mix with 0.2 M NaOH and incubate at 60 °C.
-
Oxidation: Mix with 6% H₂O₂ and keep at room temperature.
-
Thermal: Incubate a vial of the stock solution at 80 °C.
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Sample Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, the reaction can be quenched by dilution.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described below. Aim for 5-20% degradation to ensure sufficient formation of degradation products without complete loss of the parent compound.
Protocol: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation. It must resolve the parent peak from all degradation product peaks.
-
Instrumentation: HPLC system with a UV/PDA detector. A C18 column (e.g., 150 × 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with 5-10% B for 2 minutes.
-
Linearly increase to 95% B over 15-20 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at an appropriate wavelength (e.g., 270 nm) and collect PDA data to assess peak purity.
-
Validation: The method should be validated for specificity by analyzing stressed samples to ensure separation between the parent compound and all degradants.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration (hr) | % Parent Remaining | % Degradation | No. of Degradants | Observations |
| 0.1 M HCl, 60°C | 24 | Experimental Data | Calculated Data | Experimental Data | e.g., Major degradant at RRT 0.85 |
| 0.1 M NaOH, 60°C | 24 | Experimental Data | Calculated Data | Experimental Data | e.g., Rapid degradation observed |
| 3% H₂O₂, RT | 24 | Experimental Data | Calculated Data | Experimental Data | e.g., Two minor degradants formed |
| 80°C (Solution) | 48 | Experimental Data | Calculated Data | Experimental Data | e.g., Minimal degradation |
| Photolytic (ICH Q1B) | - | Experimental Data | Calculated Data | Experimental Data | e.g., Slight discoloration, one degradant |
Conclusion
This guide outlines a rigorous, systematic approach to characterizing the solubility and stability of (2-Amino-6-bromopyridin-3-yl)methanol. While specific experimental data for this compound is not widely published, the principles and detailed protocols provided here offer a clear and scientifically sound pathway for its evaluation. By adhering to these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions, mitigate risks in the development process, and ultimately unlock the full potential of this and other novel chemical entities.
References
-
(6-Bromopyridin-2-yl)methanol Properties - EPA . U.S. Environmental Protection Agency. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems . Thomas E. Needham, Jr., University of the Pacific. Available at: [Link]
-
A simple quantitative method for the determination of small amounts of amino-acids . The Analyst, Royal Society of Chemistry. Available at: [Link]
-
(2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Thermal Degradation and Corrosion of Amines for CO2 Capture . The University of Texas at Austin. Available at: [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers . National Center for Biotechnology Information. Available at: [Link]
-
Analytical methods for amino acid determination in organisms . Springer. Available at: [Link]
-
Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes . National Center for Biotechnology Information. Available at: [Link]
-
Solubility and solution stability studies of different amino acid prodrugs of bromhexine . National Center for Biotechnology Information. Available at: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2-Amino-6-bromopyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]
- 3. (2-Amino-6-bromopyridin-3-yl)methanol | 1620239-70-4 [sigmaaldrich.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminobromopyridine Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry Applications
Topic: Potential Biological Activities of Aminobromopyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aminobromopyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as both a versatile synthetic intermediate and a potent pharmacophore. Characterized by a pyridine ring substituted with an amino group (typically at C2 or C4) and a bromine atom (typically at C3 or C5), this scaffold offers a unique balance of electronic properties, hydrogen-bonding capability, and lipophilicity.
This guide provides a technical analysis of the biological activities associated with aminobromopyridine derivatives, focusing on their role as kinase inhibitors in oncology, antimicrobial agents, and modulators of neurodegenerative pathways. It includes detailed synthetic protocols, mechanism-of-action visualizations, and standardized bioassay workflows.
Structural Activity Relationship (SAR) & Synthetic Utility
The pharmacological potency of aminobromopyridine derivatives stems from three core structural features:
-
The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, crucial for interaction with the "hinge region" of kinase ATP-binding pockets.
-
The Exocyclic Amino Group: Acts as a hydrogen bond donor, often pairing with N1 to form a bidentate recognition motif.
-
The Bromine Substituent:
-
Steric/Electronic Modulator: Increases lipophilicity (LogP) and metabolic stability by blocking metabolically labile sites.
-
Halogen Bonding: The bromine atom can form specific halogen bonds (X-bonds) with backbone carbonyls or gatekeeper residues in protein targets, significantly enhancing residence time.
-
Synthetic Handle: Enables rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.
-
Visualization: The Aminobromopyridine Pharmacophore
Figure 1: Structural Activity Relationship (SAR) of the aminobromopyridine scaffold, highlighting its dual role in target binding and synthetic diversification.
Therapeutic Area: Oncology (Kinase Inhibition)
Aminobromopyridine derivatives are extensively utilized in the design of Type I and Type II kinase inhibitors. The scaffold mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases such as VEGFR-2 , c-Met , CDK9 , and EGFR .
Mechanism of Action: Halogen Bonding
Recent structural biology studies have revealed that the bromine atom in these derivatives often occupies a hydrophobic pocket near the kinase "gatekeeper" residue. The polarized bromine atom (specifically its electropositive
Key Targets
| Target Kinase | Therapeutic Indication | Role of Aminobromopyridine Scaffold |
| VEGFR-2 | Angiogenesis (Solid Tumors) | Hinge binder; Br occupies hydrophobic pocket II. |
| CDK9 | Leukemia (CLL/AML) | Inhibits transcription elongation; induces apoptosis. |
| c-Met | Lung Cancer (NSCLC) | Competes with ATP; Br enhances selectivity over other kinases. |
| ALK | Lymphoma | Scaffold for "Next-Gen" inhibitors overcoming drug resistance. |
Therapeutic Area: Antimicrobial & Anti-inflammatory[1][2]
Beyond oncology, these derivatives exhibit significant activity against microbial pathogens and inflammatory pathways.[1]
Antimicrobial Activity[1][4][5][6]
-
Antibacterial: 2-amino-5-bromopyridine derivatives have demonstrated MIC values in the low microgram/mL range against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism often involves disruption of cell membrane integrity or inhibition of bacterial DNA gyrase.
-
Biofilm Inhibition: Quaternary ammonium salts derived from aminobromopyridines can penetrate and disrupt established biofilms of P. aeruginosa.
Anti-inflammatory Activity[1][2][3][7][8]
-
Pathway: Modulation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.
-
Mechanism: Certain derivatives activate NRF2, leading to the upregulation of antioxidant enzymes (HO-1, NQO1) and downregulation of pro-inflammatory cytokines (TNF-
, IL-6).[2]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Amino-5-Bromopyridine
A high-yield, green chemistry approach using N-Bromosuccinimide (NBS).
Reagents: 2-Aminopyridine (1.0 eq), NBS (1.05 eq), Acetonitrile (ACN) or Ethanol. Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator.
-
Dissolution: Dissolve 2-aminopyridine (10 mmol) in ACN (50 mL) at room temperature.
-
Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.
-
Note: Maintain temperature < 30°C to prevent dibromination.
-
-
Reaction: Stir the mixture for 2-4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The product (2-amino-5-bromopyridine) is less polar than the starting material.
-
Quenching: Quench with 10% aqueous sodium thiosulfate (20 mL) to remove excess bromine.
-
Extraction: Evaporate ACN. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organic layers with brine, dry over anhydrous
, and concentrate. Recrystallize from ethanol/water if necessary.-
Yield Expectation: 85-95%.
-
Protocol 2: In Vitro Kinase Inhibition Assay (FRET-Based)
A standardized workflow to determine IC50 values against specific kinases (e.g., VEGFR-2).
Principle: Measures the transfer of phosphate from ATP to a peptide substrate using Fluorescence Resonance Energy Transfer (FRET).
-
Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Dilution: Prepare a 10-point serial dilution of the aminobromopyridine derivative in DMSO (Final DMSO concentration < 1%).
-
Enzyme Mix: Dilute recombinant kinase (e.g., VEGFR-2) in Kinase Buffer to 2x final concentration.
-
Substrate Mix: Prepare a mix of ATP (at
) and fluorescently labeled peptide substrate. -
Reaction:
-
Add 10
L of Enzyme Mix to a 384-well plate. -
Add 100 nL of Compound. Incubate for 15 mins at RT (to allow "slow-off" binding if halogen bonding is present).
-
Add 10
L of Substrate Mix to initiate the reaction.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Termination: Add EDTA-containing stop solution.
-
Detection: Read fluorescence ratio (Coumarin/Fluorescein) on a plate reader.
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate
.
Visualization: Experimental Workflow
Figure 2: Integrated workflow for the synthesis and biological evaluation of aminobromopyridine derivatives.
Future Outlook
The aminobromopyridine scaffold is evolving beyond simple inhibition.
-
PROTACs (Proteolysis Targeting Chimeras): The bromine handle is ideal for attaching "linker" chains to recruit E3 ligases, degrading the target protein rather than just inhibiting it.
-
Covalent Inhibitors: Introduction of acrylamide groups at the amino position (C2) can lead to irreversible binding to cysteine residues in the kinase pocket, a strategy used in modern EGFR inhibitors (e.g., Osimertinib analogs).
References
-
Synthesis and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 2022.
-
The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 2007.[3]
-
Halogen-arom
interactions modulate inhibitor residence time. bioRxiv, 2018. -
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Molecules, 2022.
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 2025.
-
Acetylcholinesterase Enzyme Inhibitor Molecules with Therapeutic Potential for Alzheimer's Disease. Current Neuropharmacology, 2021.
Sources
- 1. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridine Privilege: Strategic Scaffolding in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the pyridine scaffold represents more than a mere structural motif; it is a functional lever used to fine-tune the physicochemical and pharmacokinetic profiles of lead compounds.[1][2] As a bioisostere of benzene, pyridine offers a unique "nitrogen switch," enabling medicinal chemists to modulate lipophilicity (logP), aqueous solubility, and metabolic stability without drastically altering steric volume. This guide provides a technical deep-dive into the utility of pyridine scaffolds, focusing on structural activity relationships (SAR), metabolic pathways, and advanced late-stage functionalization protocols.
Part 1: Physicochemical Profiling & The "Nitrogen Scan"
The strategic replacement of a phenyl ring with a pyridine moiety—often termed a "Nitrogen Scan"—is a fundamental tactic in lead optimization. Unlike the neutral benzene ring, pyridine possesses a basic nitrogen atom (pKa ~5.2) with a localized lone pair, which fundamentally alters the electronic landscape of the molecule.
Comparative Metrics: Benzene vs. Pyridine
The introduction of the nitrogen atom introduces a permanent dipole and hydrogen bond acceptor (HBA) capabilities, which can significantly improve solubility and target engagement.
| Property | Benzene ( | Pyridine ( | Medicinal Chemistry Impact |
| LogP (Octanol/Water) | 2.13 | 0.65 | Lowers lipophilicity; improves aqueous solubility. |
| pKa (Conjugate Acid) | ~43 | 5.23 | Introduces pH-dependent ionization; lysosomotropic potential. |
| Dipole Moment (D) | 0.00 | 2.22 | Enhances polar interactions; alters crystal packing. |
| H-Bond Acceptors | 0 | 1 (sp² N) | Enables critical H-bonds with backbone amides (e.g., hinge region in kinases). |
| Electron-Rich | Electron-Deficient | Susceptible to nucleophilic attack (S_NAr); resistant to electrophilic attack. |
Structural Logic: The Nitrogen Scan
The "Nitrogen Scan" involves systematically replacing CH groups in a phenyl ring with N atoms to identify the optimal vector for potency and DMPK (Drug Metabolism and Pharmacokinetics) properties.
-
Solubility Enhancement: The pyridine nitrogen reduces the global logD, often resolving "brick dust" solubility issues associated with polyaromatic inhibitors.
-
Conformational Locking: The lone pair can engage in intramolecular hydrogen bonding (e.g., with an adjacent amide NH), locking the conformation to reduce entropic penalties upon binding.
Figure 1: The mechanistic impact of the Nitrogen Scan on physicochemical properties and target interaction.
Part 2: Metabolic Liabilities & Stabilization Strategies
While pyridine improves solubility, it introduces specific metabolic vulnerabilities. Understanding the oxidative pathways mediated by Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO) is critical for designing stable drugs.
Oxidative Pathways
-
N-Oxidation: CYP450 enzymes can oxidize the nitrogen lone pair to form pyridine N-oxides. While sometimes active metabolites (e.g., Voriconazole), these are often clearance liabilities.
- -Hydroxylation (2-Pyridone Formation): The electron-deficient nature of the ring at the 2- and 6-positions makes them susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase (AO), leading to 2-pyridones. This is a common failure mode for kinase inhibitors.
Mitigation Strategies
-
Blocking the
-Position: Introducing small alkyl groups (Me) or halogens (F, Cl) at the C2/C6 positions sterically hinders AO access. -
Electronic Deactivation: Adding electron-withdrawing groups (EWGs) like
or can modulate the electron density, though this must be balanced against the risk of making the ring too electrophilic (reactive metabolite formation).
Figure 2: Primary metabolic pathways for pyridine scaffolds and the steric blocking strategy.
Part 3: Synthetic Architectures – Late-Stage Functionalization[4][5][6]
Constructing complex pyridine derivatives often relies on de novo ring synthesis (Hantzsch) or cross-coupling (Suzuki-Miyaura). However, Late-Stage Functionalization (LSF) via radical mechanisms has emerged as a superior strategy for diversifying lead compounds without rebuilding the entire scaffold.
The Minisci Reaction (Radical Alkylation)
The Minisci reaction allows for the direct alkylation of electron-deficient heterocycles (like pyridine) using carbon-centered radicals. This is particularly powerful for appending alkyl chains to adjust lipophilicity at the end of a synthesis campaign.
Mechanism:
-
Radical Generation: A carboxylic acid or alkyl halide precursor generates an alkyl radical via oxidative decarboxylation or halide abstraction (often photoredox-mediated).
-
Radical Addition: The nucleophilic alkyl radical attacks the electron-deficient pyridine ring (preferentially at C2 or C4).
-
Oxidative Rearomatization: The resulting radical cation is deprotonated and oxidized to restore aromaticity.
Experimental Protocol: Photoredox Minisci Alkylation
This protocol describes the C2-alkylation of a pyridine substrate using a carboxylic acid radical precursor.
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Radical Precursor: Primary/Secondary Carboxylic Acid (2.0 equiv)
-
Photocatalyst:
(1-2 mol%) -
Oxidant: Ammonium Persulfate
(1.5 equiv) -
Solvent: DMSO:H2O (4:1)
Step-by-Step Workflow:
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, charge the Pyridine substrate (0.5 mmol), Carboxylic Acid (1.0 mmol), Photocatalyst (0.01 mmol), and Persulfate oxidant (0.75 mmol).
-
Solvation: Add degassed DMSO (4 mL) and deionized water (1 mL). Sparge with Argon for 10 minutes to remove oxygen (radical quencher).
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours under vigorous stirring.
-
Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated
(to remove unreacted acid) and brine. -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Color Change: The reaction often shifts from yellow to dark orange/brown as the Ir(III) cycle progresses.
-
Gas Evolution: Evolution of
bubbles confirms decarboxylation is occurring.
Figure 3: Photoredox catalytic cycle for the Minisci late-stage functionalization of pyridine.
Part 4: Clinical Case Study – The Phenyl-Pyridyl Switch
The "Phenyl-Pyridyl Switch" is a documented phenomenon where this specific bioisosteric replacement rescues a drug candidate.
Case Study: Ivosidenib (Tibsovo)
-
Target: IDH1 (Isocitrate Dehydrogenase 1)[3]
-
Indication: Acute Myeloid Leukemia (AML)
-
The Problem: Early lead compounds containing a fluorophenyl moiety showed high potency but suffered from poor metabolic stability and high lipophilicity (high clearance).
-
The Solution: Replacing the fluorophenyl ring with a pyridine ring (specifically a chloropyridine) reduced logP, improved solubility, and crucially, mitigated CYP-mediated oxidation at the ring carbons. The pyridine nitrogen also formed an additional water-mediated hydrogen bond network within the binding pocket, enhancing residence time.
-
Outcome: Ivosidenib was FDA approved in 2018.
References
-
FDA-Approved Drugs Containing Pyridine Scaffolds. National Institutes of Health (NIH) / PubMed. Available at: [Link]
-
Pyridine: The Scaffolds with Significant Clinical Diversity. RSC Medicinal Chemistry. Available at: [Link]
-
Late-Stage Functionalization of Pyridines via Minisci Reaction. Journal of the American Chemical Society. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Medical Press. Available at: [Link]
-
Pyridine Isosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules [mdpi.com]
(2-Amino-6-bromopyridin-3-yl)methanol safety and handling information
An In-depth Technical Guide to the Safe Handling of (2-Amino-6-bromopyridin-3-yl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-6-bromopyridin-3-yl)methanol is a substituted pyridinylmethanol compound utilized in synthetic chemistry and drug discovery. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be established by analyzing its chemical structure, data from close structural analogs, and general principles for handling substituted pyridine compounds. This guide provides a comprehensive overview of the known and anticipated hazards, outlines detailed procedures for safe handling, storage, and disposal, and establishes clear protocols for emergency situations. The core principle of this guide is risk mitigation through informed precautionary measures.
Compound Identification and Chemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. (2-Amino-6-bromopyridin-3-yl)methanol is a solid at room temperature, and its structure suggests specific chemical reactivities and physical behaviors that inform its handling requirements.
| Identifier | Value | Source |
| Chemical Name | (2-Amino-6-bromopyridin-3-yl)methanol | N/A |
| CAS Number | 1620239-70-4 | [1] |
| Molecular Formula | C₆H₇BrN₂O | |
| Molecular Weight | 203.04 g/mol | [1] |
| Physical Form | Solid (predicted based on analogs) | [2] |
| Melting Point | 46-50 °C (for isomer (6-Bromopyridin-3-yl)methanol) | [2] |
Note: The term "methanol" in the name refers to the hydroxymethyl (-CH₂OH) functional group attached to the pyridine ring. The toxicology of this solid compound is distinct from that of methanol solvent, which is a volatile liquid whose toxicity is primarily driven by its metabolites, formaldehyde and formic acid.[3][4]
Hazard Identification and GHS Classification
While a specific, official GHS classification for (2-Amino-6-bromopyridin-3-yl)methanol is not universally published, the classifications for its close structural isomers, such as (6-Bromo-pyridin-2-yl)methanol, provide the most reliable basis for hazard assessment.[5][6][7] The primary hazards are related to irritation.
GHS Classification (based on structural analogs)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements Summary:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5][7]
-
Response: If on skin, wash with plenty of soap and water. If inhaled, move person to fresh air. If in eyes, rinse cautiously with water for several minutes. Seek medical advice if irritation persists.[5][7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5][7]
Laboratory Handling and Storage Protocols
Adherence to rigorous laboratory protocols is essential to minimize exposure and ensure a safe research environment.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood .[8][9] This is critical for two reasons:
-
Inhalation Hazard: As a potential respiratory irritant (H335), any procedure that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed in a fume hood to prevent inhalation.[5]
-
Containment: The fume hood provides a contained workspace, minimizing the spread of contamination to the general laboratory environment.
Safe Handling Workflow
The following diagram outlines a self-validating workflow for handling (2-Amino-6-bromopyridin-3-yl)methanol.
Caption: Safe Handling Workflow for (2-Amino-6-bromopyridin-3-yl)methanol.
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure or reaction.
-
Container: Store in the original, tightly sealed container.[9]
-
Location: Keep in a cool, dry, and well-ventilated area.[8][9]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[10] The amino group on the pyridine ring can react exothermically with strong acids.
-
Ignition Sources: While this compound is a solid and not rated as flammable like liquid pyridine, it is prudent practice to store it away from heat and ignition sources.[11][12]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used consistently.[9]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides chemical resistance against pyridine-type compounds.[9] Latex gloves are not recommended. |
| Eye Protection | Chemical Splash Goggles | Protects against dust particles and potential splashes, fulfilling the H319 warning.[9] |
| Skin/Body Protection | Closed Lab Coat | Prevents contact with skin, mitigating the risk of skin irritation (H315).[9] |
| Respiratory Protection | Not required if handled exclusively in a fume hood. | If a fume hood is unavailable or fails, a NIOSH-approved respirator with organic vapor/particulate cartridges would be necessary. |
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.
Caption: Emergency First Aid Decision Tree for Exposure Incidents.
General First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][8] Call a poison center or doctor if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting.[10][13] Rinse the mouth with water and seek immediate medical attention.[13][14]
Accidental Release and Spill Cleanup
Prompt and correct response to a spill can prevent a minor incident from becoming a major hazard.
Protocol for a Small Spill (in a fume hood):
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[8][14]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[14]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Protocol for a Large Spill (outside a fume hood):
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[13]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Report: Notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Secure: Prevent entry into the contaminated area.
-
Cleanup: Do not attempt to clean up a large spill without proper training and equipment. Wait for the emergency response team.[13]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[10][13]
-
Hazards from Combustion: Thermal decomposition may produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[13]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[13][15]
Disposal Considerations
All waste containing (2-Amino-6-bromopyridin-3-yl)methanol, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of contents and containers in accordance with all local, state, and federal regulations. This typically involves transfer to an approved hazardous waste disposal facility.[5][7] Do not dispose of down the drain or in general trash.[11]
References
-
Post Apple Scientific (Oct 2024). 12 Safety Precautions To Follow When Handling Pyridine.[Link]
-
Post Apple Scientific (Mar 2024). Handling Pyridine: Best Practices and Precautions.[Link]
-
Penta. Pyridine Safety Data Sheet.[Link]
-
Carl ROTH. Pyridine Safety Data Sheet.[Link]
-
International Chemical Safety Cards. PYRIDINE ICSC: 0323.[Link]
-
PubChem. (3-Bromopyridin-2-yl)methanol Hazard Summary.[Link]
-
Carl ROTH. Methanol Safety Data Sheet.[Link]
-
Wikipedia. Methanol toxicity.[Link]
-
LITFL. Methanol Toxicity.[Link]
-
Methanol Safety Data Sheet. [Link]
-
AA Blocks. (6-Bromopyridin-3-yl)methanol Product Page.[Link]
Sources
- 1. (2-Amino-6-bromopyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. aablocks.com [aablocks.com]
- 3. Methanol toxicity - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. PYRIDINE [training.itcilo.org]
- 11. thermofishersci.in [thermofishersci.in]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. synquestlabs.com [synquestlabs.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. carlroth.com [carlroth.com]
Methodological & Application
Application Note: Synthesis of (2-Amino-6-bromopyridin-3-yl)methanol from 2,6-Dibromopyridine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction & Chemical Rationale
Functionalized pyridine scaffolds, particularly those bearing orthogonal reactive sites such as halogens, primary amines, and hydroxymethyl groups, are highly privileged building blocks in medicinal chemistry[2]. The target compound, (2-Amino-6-bromopyridin-3-yl)methanol , is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including complement factor D inhibitors and small-molecule kinase inhibitors[2, 3].
Synthesizing this compound from 2,6-dibromopyridine requires overcoming the inherent electron deficiency of the pyridine ring, which resists standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation). To achieve absolute regiocontrol and high yields, we employ a 5-step workflow centered around Directed Ortho-Lithiation (DoM) [1].
Mechanistic Strategy:
-
Mono-Amination: Exploiting the symmetry of 2,6-dibromopyridine via Nucleophilic Aromatic Substitution (
). -
Amine Protection: Utilizing a pivaloyl (Piv) group. Unlike acetyl groups, the bulky pivaloyl group lacks acidic
-protons and sterically shields its carbonyl carbon from nucleophilic attack by organolithium reagents. -
Directed Ortho-Lithiation (DoM): The pivaloyl oxygen acts as a Lewis base, coordinating with
-butyllithium to direct deprotonation exclusively to the C3 position. -
Deprotection & Reduction: Acidic hydrolysis of the robust pivalamide followed by chemoselective hydride reduction of the aldehyde yields the final hydroxymethyl target [4].
Synthetic Workflow Visualization
Figure 1: Five-step synthetic workflow from 2,6-dibromopyridine to (2-Amino-6-bromopyridin-3-yl)methanol.
Step-by-Step Experimental Protocols
Note: All reactions involving organolithium reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Step 1: Mono-Amination ( )
Objective: Convert 2,6-dibromopyridine to 2-amino-6-bromopyridine.
-
Charge a high-pressure autoclave vessel with 2,6-dibromopyridine (1.0 eq) and 28% aqueous ammonium hydroxide (
) (10.0 eq). -
Seal the vessel and heat to 140 °C with vigorous stirring for 12 hours. Causality: The high temperature provides the activation energy required for the
on the deactivated pyridine ring, while the large excess of ammonia prevents di-amination. -
Cool the vessel to room temperature before carefully venting the pressure.
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo.
Step 2: Pivaloyl Protection
Objective: Protect the primary amine to prevent side reactions and install the DoM directing group.
-
Dissolve 2-amino-6-bromopyridine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (
) (1.5 eq) and cool the solution to 0 °C. -
Add Pivaloyl chloride (PivCl) (1.1 eq) dropwise. Causality: The bulky tert-butyl group of the pivaloyl moiety ensures that in the subsequent step, the highly nucleophilic
-BuLi does not attack the amide carbonyl. -
Warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous
. Extract with DCM, dry over , and evaporate to yield N-(6-bromopyridin-2-yl)pivalamide.
Step 3: Directed Ortho-Lithiation (DoM) and Formylation
Objective: Regioselective functionalization at the C3 position [1].
-
Dissolve N-(6-bromopyridin-2-yl)pivalamide (1.0 eq) in anhydrous THF and cool to -78 °C under
. -
Slowly add
-Butyllithium ( -BuLi, 2.5 M in hexanes) (2.2 eq) dropwise over 30 minutes. Causality: The first equivalent deprotonates the amide N-H. The second equivalent coordinates to the pivaloyl oxygen, forming a pre-lithiation complex that directs the basic butyl anion to abstract the C3 proton exclusively. -
Stir at -78 °C for 2 hours to ensure complete lithiation.
-
Add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.
-
Quench carefully with saturated aqueous
. Extract with EtOAc, dry, and purify via silica gel chromatography to isolate N-(6-bromo-3-formylpyridin-2-yl)pivalamide.
Step 4: Deprotection
Objective: Remove the pivaloyl directing group.
-
Suspend the formylated intermediate in a mixture of Ethanol and 3M aqueous HCl (1:1 v/v).
-
Reflux the mixture for 6 hours. Causality: The steric bulk of the pivaloyl group makes it highly resistant to basic hydrolysis; therefore, harsh acidic reflux is required to cleave the amide bond.
-
Cool to room temperature and neutralize to pH 7–8 using 2M
. -
Extract with EtOAc, dry, and concentrate to yield 2-amino-6-bromonicotinaldehyde [3].
Step 5: Chemoselective Reduction
Objective: Reduce the aldehyde to the target hydroxymethyl group [4].
-
Dissolve 2-amino-6-bromonicotinaldehyde (1.0 eq) in Methanol (MeOH) and cool to 0 °C.
-
Add Sodium Borohydride (
) (1.5 eq) in small portions. Causality: in MeOH is a mild reducing system that chemoselectively reduces the highly electrophilic aldehyde to an alcohol without hydrodehalogenating the aryl bromide or reducing the pyridine ring. -
Stir for 1 hour at 0 °C.
-
Quench with water, remove MeOH in vacuo, and extract the aqueous residue with EtOAc.
-
Dry over
and concentrate to afford pure (2-Amino-6-bromopyridin-3-yl)methanol .
Mechanistic Deep-Dive: The DoM Transition State
To fully understand the regioselectivity of Step 3, one must visualize the chelation effect. The lithium atom acts as a bridge, bringing the strong base (
Figure 2: Step-by-step molecular progression of the Directed Ortho-Lithiation (DoM) mechanism.
Quantitative Data & Yield Analysis
The following table summarizes the expected yields and key analytical markers for process tracking.
| Step | Intermediate Generated | Expected Yield (%) | HPLC Purity | Key |
| 1 | 2-Amino-6-bromopyridine | 82 - 85% | >98% | 6.78 (d, 1H, C5-H) |
| 2 | N-(6-Bromopyridin-2-yl)pivalamide | 90 - 94% | >99% | 1.32 (s, 9H, |
| 3 | N-(6-Bromo-3-formylpyridin-2-yl)pivalamide | 75 - 78% | >95% | 9.85 (s, 1H, CHO) |
| 4 | 2-Amino-6-bromonicotinaldehyde | 85 - 88% | >98% | 9.75 (s, 1H, CHO) |
| 5 | (2-Amino-6-bromopyridin-3-yl)methanol | 92 - 95% | >99% | 4.55 (s, 2H, |
References
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Semantic Scholar / ResearchG
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders Google P
- (2-Amino-6-bromopyridin-3-yl)methanol - Sigma-Aldrich Catalog & Technical Documents Sigma-Aldrich
Comprehensive Application Note: (2-Amino-6-bromopyridin-3-yl)methanol in Advanced Pharmaceutical Synthesis
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, polyfunctional building blocks. (2-Amino-6-bromopyridin-3-yl)methanol has emerged as a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of complement Factor D inhibitors[1] and macrocyclic kinase inhibitors[2].
This application note provides a rigorous, field-proven guide to utilizing this intermediate. As a Senior Application Scientist, I have structured this protocol to move beyond mere procedural steps, focusing instead on the mechanistic causality behind reagent selection, chemoselectivity, and self-validating analytical checkpoints.
Chemical Profile & Reactivity Mapping
The utility of (2-Amino-6-bromopyridin-3-yl)methanol stems from its three orthogonal reactive sites, which can be sequentially functionalized without the need for excessive protecting group manipulations:
-
C3-Methanol : A heteroarylic primary alcohol primed for chemoselective oxidation to an aldehyde (2-amino-6-bromonicotinaldehyde)[3].
-
C2-Amino : A nucleophilic center capable of participating in amide couplings, Buchwald-Hartwig aminations, or annulation reactions with the adjacent C3 position.
-
C6-Bromo : An electrophilic handle ideal for late-stage Suzuki-Miyaura or Sonogashira cross-coupling reactions to extend the molecular framework.
Reactivity map of (2-Amino-6-bromopyridin-3-yl)methanol highlighting key functional sites.
Causality in Synthetic Design: The Oxidation Paradigm
The most common first step in utilizing this intermediate is the oxidation of the C3-methanol group to yield 2-amino-6-bromonicotinaldehyde (CAS: 1196156-67-8)[4].
The Mechanistic Challenge: Oxidizing a primary alcohol in the presence of an unprotected primary amine is fraught with chemoselectivity issues. Strong oxidants (e.g., KMnO₄ or H₂O₂) risk over-oxidation to the carboxylic acid or N-oxidation of the amine.
The Solution: Activated manganese dioxide (MnO₂) is the industry standard for this specific transformation[1]. MnO₂ is a mild, heterogeneous oxidant that operates via a radical mechanism specifically targeting allylic, benzylic, and heteroarylic alcohols. Because the reaction occurs on the surface of the solid MnO₂ lattice, it strictly halts at the aldehyde stage and leaves the C2-amine untouched.
Table 1: Quantitative Comparison of Oxidation Methodologies
| Oxidation Method | Reagents | Chemoselectivity | Avg. Yield | Scalability | Mechanistic Rationale & Notes |
| Heterogeneous (Preferred) | Activated MnO₂, DCM | Excellent | 91% | High | Surface-mediated reaction prevents over-oxidation. Simple Celite filtration workup[1]. |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Moderate | 60-75% | Medium | Risk of side reactions with unprotected C2-NH₂; strict cryogenic control (-78 °C) required. |
| Dess-Martin | DMP, DCM | Good | 80-85% | Low | High reagent cost; hypervalent iodine can interact with the amine; potential explosive byproducts at scale. |
Experimental Protocols
Protocol A: Chemoselective Oxidation to 2-Amino-6-bromonicotinaldehyde
This protocol is adapted from validated synthetic routes used in the development of complement Factor D inhibitors[1].
Objective: Convert the C3-methanol to an aldehyde while maintaining a self-validating analytical system to ensure no over-oxidation occurs.
Materials:
-
(2-Amino-6-bromopyridin-3-yl)methanol (1.0 g, 4.93 mmol, 1.0 eq)
-
Activated MnO₂ (4.29 g, 49.3 mmol, 10.0 eq)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Celite (for filtration)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with (2-Amino-6-bromopyridin-3-yl)methanol (1.0 g) and anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add activated MnO₂ (4.29 g) in a single portion. Causality Note: A 10-fold molar excess is required because this is a heterogeneous surface reaction; the vast excess compensates for the limited active surface area of the solid lattice.
-
Reaction Execution: Stir the dark brown suspension vigorously at room temperature (20–25 °C) for 16 hours (overnight).
-
Self-Validating Checkpoint (TLC/LC-MS): Sample the reaction. On TLC (EtOAc/Hexanes 1:1), the product should appear as a distinct, UV-active spot with a higher Rf than the starting material. The absence of baseline retention confirms no carboxylic acid formation.
-
Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake exhaustively with additional DCM (2 x 20 mL) and EtOAc (20 mL) to desorb the product from the metal surface.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-6-bromonicotinaldehyde as a yellow solid (approx. 0.9 g, 91% yield)[1].
-
Analytical Validation: ¹H-NMR (CDCl₃) must show a sharp singlet at ~9.8–10.0 ppm, confirming the presence of the aldehyde proton, alongside intact amine signals.
Protocol B: Downstream Macrocyclic Assembly (Condensation)
Once the aldehyde is formed, the ortho-relationship between the C2-amine and C3-aldehyde is exploited to build fused bicyclic or macrocyclic systems, such as pyrazol[3,4-d]pyrimidin-3-one derivatives[2].
Step-by-Step Methodology:
-
Initiation: Dissolve 2-amino-6-bromonicotinaldehyde (900 mg, 4.48 mmol) in a suitable solvent (e.g., anhydrous THF or DMF)[2].
-
Condensation: Introduce the required nucleophile/ylide (e.g., for Wittig olefination to form a 3-vinyl derivative, or a ketone for Friedländer annulation) at 0 °C.
-
Propagation: Allow the reaction to warm to room temperature and stir for 1–2 hours. The proximity of the amine often facilitates spontaneous cyclization following the initial C-C bond formation.
-
Quench & Purification: Pour the reaction into water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. Purify via silica gel column chromatography (e.g., petroleum ether/ethyl acetate = 8/1) to afford the bicyclic intermediate[2].
Synthetic workflow from the primary alcohol to complex macrocyclic pharmaceutical APIs.
Downstream Pharmaceutical Applications
The strategic placement of the bromine atom at the C6 position is not accidental. Following the construction of the core heterocycle (via the C2 and C3 positions), the C6-bromide serves as a pristine handle for late-stage diversification.
In the synthesis of therapeutic inhibitory compounds targeting the alternative complement pathway (Factor D), this bromide is subjected to Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids[1]. This allows medicinal chemists to rapidly synthesize libraries of analogs to optimize binding affinity, modulate lipophilicity (LogP), and improve pharmacokinetic properties without needing to rebuild the entire bicyclic core from scratch.
References
- Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (WO2018160889A1)
- Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof (US20200377520A1)
- 2-Amino-6-bromonicotinaldehyde (CAS: 1196156-67-8)
- 2-Amino-6-bromonicotinaldehyde Product Details & Handling Source: Fluorochem UK URL
Sources
- 1. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
- 2. US20200377520A1 - Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Amino-6-bromonicotinaldehyde | C6H5BrN2O | CID 72212598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (2-Amino-6-bromopyridin-3-yl)methanol in the Synthesis of Allosteric SHP2 Inhibitors
This Application Note is written for researchers in medicinal chemistry and chemical biology, focusing on the utilization of (2-Amino-6-bromopyridin-3-yl)methanol as a privileged scaffold in the discovery of allosteric inhibitors for the protein tyrosine phosphatase SHP2 (PTPN11) , a critical oncogenic target.
Executive Summary & Scientific Rationale
(2-Amino-6-bromopyridin-3-yl)methanol is a high-value heterocyclic building block used to synthesize "molecular glue"-type allosteric inhibitors. In cancer research, its primary utility lies in constructing the central pharmacophore of inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) .
Why This Scaffold?
Unlike active-site phosphatase inhibitors (which suffer from poor selectivity and bioavailability due to charged phosphate-mimicking groups), allosteric inhibitors stabilize SHP2 in its auto-inhibited "closed" conformation.
-
The 2-Amino Group: Forms critical hydrogen bonds with the hinge region or specific residues (e.g., Glu250, Arg111) within the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.
-
The 6-Bromo Handle: Allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecule into the "tunnel" region, increasing potency.
-
The 3-Hydroxymethyl Group: A versatile synthetic handle.[1] It is typically converted to a benzylic amine or ether to attach solubility-enhancing groups (e.g., piperazines) that protrude into the solvent front, modulating pharmacokinetics.
Chemical Properties & Handling
| Property | Specification | Critical Note |
| Appearance | Off-white to pale yellow solid | Color change indicates oxidation; store under inert gas. |
| Solubility | DMSO (>50 mg/mL), Methanol | Poor solubility in non-polar solvents (Hexane). |
| Stability | Hygroscopic; Light Sensitive | The benzylic alcohol is prone to oxidation to the aldehyde. |
| Reactivity | Nucleophilic (Amine/Alcohol) & Electrophilic (Aryl Bromide) | Warning: The primary amine can interfere with oxidation reactions; protection (e.g., Boc) is often required before modifying the alcohol. |
Experimental Application: Synthesis of SHP2 Inhibitor Analogs
This protocol outlines the conversion of (2-Amino-6-bromopyridin-3-yl)methanol into a functionalized core suitable for library generation. The workflow focuses on reductive amination at the C3 position and Suzuki coupling at the C6 position.
Workflow Diagram: Synthetic Pathway
Caption: Synthetic route transforming the alcohol scaffold into a bioactive SHP2 inhibitor analog via oxidation, amination, and cross-coupling.
Detailed Protocol: Core Functionalization
Objective: To synthesize a 3-(aminomethyl)-6-aryl-pyridin-2-amine derivative.
Step A: Selective Oxidation to Carboxaldehyde
Note: The amino group is electron-donating, making the ring electron-rich. Mild oxidation is preferred to avoid over-oxidation.
-
Dissolve: 1.0 eq (2-Amino-6-bromopyridin-3-yl)methanol in anhydrous DCM (0.1 M).
-
Reagent: Add 5.0 eq of activated Manganese Dioxide (
). Alternatively, use Dess-Martin Periodinane if is too slow. -
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (Visualize with UV/ninhydrin).
-
Workup: Filter through a Celite pad to remove solids. Rinse with DCM.
-
Purification: Concentrate filtrate. The crude aldehyde is typically stable enough for the next step.
Step B: Reductive Amination (The "Tail" Attachment)
-
Mix: Dissolve the crude aldehyde (1.0 eq) and the desired secondary amine (e.g., N-Boc-piperazine, 1.2 eq) in DCE (Dichloroethane).
-
Activate: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins.
-
Reduce: Add Sodium Triacetoxyborohydride (
, 1.5 eq) in one portion. -
Time: Stir at RT for 12 hours.
-
Quench: Add saturated
solution. Extract with DCM (3x). -
Purify: Flash chromatography (DCM/MeOH gradient).
Step C: Suzuki-Miyaura Coupling (The "Head" Attachment)
-
Prepare: Combine the Step B product (1.0 eq), Aryl Boronic Acid (1.5 eq), and
(3.0 eq) in Dioxane/Water (4:1). -
Catalyst: Add
(5 mol%). Degas with Nitrogen for 5 mins. -
Heat: Heat to 90°C for 4–6 hours.
-
Isolate: Cool, dilute with EtOAc, wash with brine. Purify via Prep-HPLC to obtain the final inhibitor.
Biological Evaluation: SHP2 Phosphatase Assay
Once the inhibitor is synthesized using the scaffold, its potency must be validated.
Assay Principle: This assay measures the dephosphorylation of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) by recombinant SHP2.[2] The inhibitor should stabilize the inactive conformation, preventing substrate turnover.
Mechanism of Action Diagram
Caption: Allosteric inhibition mechanism.[2][3][4][] The scaffold-derived drug binds the "closed" state, preventing the conformational change required for activation.
Protocol: DiFMUP Fluorescence Assay
-
Buffer Prep: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.
-
Enzyme: Use full-length wild-type SHP2 (or activating mutants like E76K for resistance profiling). Final conc: 0.5 nM.
-
Peptide Activation: Incubate SHP2 with an activating bis-phosphorylated peptide (e.g., IRS1-derived) for 15 mins at RT to simulate upstream signaling.
-
Compound Addition: Add the synthesized inhibitor (dissolved in DMSO) in a serial dilution (e.g., 10 µM to 0.1 nM).
-
Substrate: Add DiFMUP (Final conc: 10 µM, approx
). -
Readout: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 mins.
-
Analysis: Calculate
by fitting the slope (reaction rate) vs. log[Inhibitor].
References
-
Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature 535.7610 (2016): 148-152. Link
-
Garcia Fortanet, J., et al. "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry 59.17 (2016): 7773-7782. Link
-
LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry 63.22 (2020): 13578-13594. Link
-
PubChem Compound Summary. "(2-Aminopyridin-3-yl)methanol derivatives and applications." National Center for Biotechnology Information. Link
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridines
Abstract
This comprehensive guide provides detailed protocols and expert insights for conducting palladium-catalyzed cross-coupling reactions with bromopyridine substrates. Pyridine moieties are fundamental building blocks in a vast array of pharmaceuticals and functional materials.[1] Consequently, the efficient and predictable formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine scaffold is of paramount importance to researchers, scientists, and drug development professionals. This document will delve into the critical parameters, provide step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offer troubleshooting advice to overcome common challenges associated with these powerful synthetic transformations.
Introduction: The Unique Challenge of Bromopyridines
Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, offering a versatile toolkit for forging new chemical bonds.[2] However, the application of these methodologies to heteroaromatic substrates like bromopyridines presents a unique set of challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning."[3] This interaction can significantly hinder the reaction's progress and lead to low yields. Therefore, a careful selection of the catalyst system, including the palladium source, ligand, and base, is crucial for success.
This guide will equip you with the knowledge to navigate these challenges and successfully implement some of the most common and powerful cross-coupling reactions with bromopyridine substrates.
The Catalytic Heart: Understanding the Key Components
The success of a palladium-catalyzed cross-coupling reaction hinges on the interplay of several key components. A thorough understanding of their roles is essential for both executing the provided protocols and for troubleshooting and optimization.
-
The Palladium Source: The palladium catalyst is the engine of the cross-coupling reaction. Common sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(0) species are the active catalysts, Pd(II) sources are often more stable and are reduced in situ to the active Pd(0) state.[4] The choice of palladium source can influence reaction kinetics and catalyst stability.
-
The Ligand: The Key to Success with Bromopyridines: The ligand is arguably the most critical component when working with bromopyridines. It is a molecule that binds to the palladium atom, and its properties dictate the catalyst's reactivity and stability. For bromopyridine couplings, sterically bulky and electron-rich phosphine ligands are often the key to success.[3][5] These ligands help to:
-
Stabilize the palladium center: Preventing the formation of inactive palladium black.
-
Promote the desired catalytic cycle: Facilitating the key steps of oxidative addition and reductive elimination.[6]
-
Mitigate catalyst poisoning: The steric bulk of the ligand can physically hinder the coordination of the pyridine nitrogen to the palladium center.
Commonly employed ligands for bromopyridine couplings include those from the Buchwald and cataCXium families.[7]
-
-
The Base: The Activator: The base plays a multifaceted role in the catalytic cycle. Its primary functions are to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) and to neutralize the acid generated during the reaction.[8] The choice of base can significantly impact the reaction rate and the tolerance of various functional groups. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).
-
The Solvent: The Reaction Medium: The solvent provides the medium for the reaction and must be chosen to dissolve all components at the reaction temperature. It should also be anhydrous and degassed to prevent catalyst deactivation by water or oxygen.[3] Common solvents for cross-coupling reactions include ethereal solvents like 1,4-dioxane and toluene.
The Catalytic Cycle: A Mechanistic Overview
A general understanding of the catalytic cycle provides a framework for understanding the role of each reaction component and for troubleshooting. The cycle for most palladium-catalyzed cross-coupling reactions can be broken down into three fundamental steps:[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) intermediate.[10]
-
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center.[9][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
Application Note: Strategic Derivatization of (2-Amino-6-bromopyridin-3-yl)methanol for High-Throughput Screening Libraries
Executive Summary & Strategic Value
(2-Amino-6-bromopyridin-3-yl)methanol (CAS: 214695-85-5) is a "privileged scaffold" in modern drug discovery, particularly for kinase (e.g., mTOR, PI3K) and HSP90 inhibitor campaigns.[1] Its trifunctional nature allows for the rapid generation of high-diversity libraries essential for Structure-Activity Relationship (SAR) exploration.[1]
This guide details the divergent functionalization of this scaffold to create biologically active derivatives. Unlike standard synthesis papers, this note focuses on chemoselectivity —enabling modification of specific vectors without protecting groups—to streamline the transition from bench synthesis to biological screening plates.
The Pharmacophore Triad
-
C-6 Bromine: The primary vector for extending the carbon skeleton into hydrophobic protein pockets via cross-coupling.
-
C-3 Hydroxymethyl: A versatile handle for solubility-enhancing groups (via oxidation/amination) or hydrogen-bond interactions.[1]
-
C-2 Exocyclic Amine: A critical hydrogen bond donor for "hinge-binding" in kinase domains; often requires preservation (no derivatization) or cyclization.[1]
Chemical Protocols: Divergent Synthesis
The following protocols are optimized for parallel synthesis (20–100 mg scale) to generate libraries for biological assay.
Workflow A: C-6 Extension via Suzuki-Miyaura Coupling
Objective: Introduce aromatic/heteroaromatic diversity at the C-6 position while tolerating the free amine and alcohol.
Rationale: The C-6 bromine is activated for oxidative addition by Palladium, even in the presence of the electron-donating C-2 amine.[1] We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand stabilizes the catalyst and promotes reductive elimination, essential for steric-heavy coupling partners.
Materials
-
Scaffold: (2-Amino-6-bromopyridin-3-yl)methanol (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2 equiv)[1]
-
Base: K₂CO₂ (2M aqueous solution, 3.0 equiv)[1]
Protocol
-
Charge: In a reaction vial (microwave-compatible preferred), combine the scaffold, boronic acid, and Pd catalyst.
-
Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.
-
Solvate: Add degassed 1,4-dioxane (concentration 0.1 M) and 2M K₂CO₃ via syringe.
-
Reaction: Heat to 90°C for 2–4 hours (thermal) or 100°C for 30 mins (microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (typically 0–10% MeOH in DCM).
Workflow B: C-3 Vectorization via Reductive Amination
Objective: Convert the C-3 alcohol to a solubilizing amine tail (e.g., morpholine, N-methylpiperazine).[1] This is critical for improving the drug-like properties (ADME) of the screening hits.
Rationale: Direct alkylation of the alcohol is harsh. A milder two-step "one-pot" approach involves selective oxidation with Manganese Dioxide (MnO₂) followed by Reductive Amination.[1] MnO₂ is chosen because it selectively oxidizes allylic/benzylic alcohols to aldehydes without over-oxidizing to carboxylic acids and leaves the C-2 amine intact.
Step 1: Selective Oxidation[5]
-
Suspend: Dissolve scaffold (1.0 equiv) in anhydrous DCM or THF.
-
Oxidant: Add activated MnO₂ (10.0 equiv). Note: High excess is required due to surface-area dependency.[1]
-
Stir: Stir at Room Temperature (RT) for 12–16 hours.
-
Filter: Filter through a Celite pad to remove Mn solids. Concentrate the filtrate.
-
Intermediate: 2-amino-6-bromopyridine-3-carbaldehyde (Stable solid).[1]
-
Step 2: Reductive Amination
-
Imine Formation: Dissolve the aldehyde intermediate in DCE (1,2-Dichloroethane). Add the secondary amine (e.g., Morpholine, 1.2 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Reaction: Stir at RT for 4–6 hours.
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM.
Biological Screening Preparation
Once the derivatives are synthesized, proper handling is vital to prevent false negatives in High-Throughput Screening (HTS).
DMSO Stock Preparation
Amino-pyridines can be prone to aggregation.[1]
| Parameter | Specification | Reason |
| Stock Concentration | 10 mM | Standard for HTS; balances solubility vs. pipetting volume.[1] |
| Solvent | Anhydrous DMSO (≥99.9%) | Water absorbs into DMSO, causing compound precipitation over time. |
| Storage | -20°C in Matrix tubes | Prevents degradation.[1] Avoid freeze-thaw cycles >5 times.[1] |
| Sonication | Required (5 mins) | Ensure micro-crystals are dissolved before plating. |
QC for Screening (Solubility Check)
Before transferring to assay plates, perform a Nephelometry check :
-
Dilute 1 µL of 10 mM stock into 99 µL of Assay Buffer (final 100 µM).
-
Measure light scattering. High scatter = precipitation.
-
Troubleshooting: If precipitation occurs, lower stock to 1 mM or add 0.01% Triton X-100 to the assay buffer.
Visualizing the Workflows
Diagram 1: Divergent Synthesis Map
This flowchart illustrates the chemical logic for generating a library from the core scaffold.
Caption: Divergent synthetic pathways from the core scaffold. Path A and B are the primary focus of this guide for library generation.
Diagram 2: Screening Workflow
This diagram ensures the integrity of the transition from chemistry to biology.
Caption: Critical workflow from synthesis to screening. The QC Gate is the most common failure point for amino-pyridine libraries.
References
-
Suzuki Coupling of 2-Amino-6-halopyridines
-
Selective Oxidation Protocols
-
Title: Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.[7]
-
Source: PMC (NIH).[1]
-
URL:[Link]
- Relevance: Discusses chemoselectivity in oxidizing alcohols in the presence of amines (though MnO2 is the standard bench alternative described in text, this offers a catalytic green altern
-
-
Biological Relevance (mTOR Inhibitors)
-
Compound Management & DMSO Solubility
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Analytical Methods for Quantification of (2-Amino-6-bromopyridin-3-yl)methanol
Application Note & Protocol Guide
Introduction & Compound Profile
(2-Amino-6-bromopyridin-3-yl)methanol (CAS: 1620239-70-4) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structure features three distinct functional handles: an exocyclic primary amine, a hydroxymethyl group, and a bromine atom.
This unique substitution pattern presents specific analytical challenges:
-
Regioisomerism: Distinguishing the 2,6-substituted core from 2,5- or 4,6-isomers is critical during synthesis.
-
Polarity & Tailing: The basic aminopyridine moiety (
) interacts strongly with residual silanols on silica columns, leading to peak tailing if pH is not controlled. -
Detection: While the pyridine ring offers UV chromophores, the bromine atom provides a distinct isotopic signature useful for mass spectrometry.
Physicochemical Profile
| Parameter | Value / Characteristic | Implication for Analysis |
| Molecular Formula | Monoisotopic Mass: 201.97 (79Br) | |
| Molecular Weight | 203.04 g/mol | Distinct 1:1 Isotope pattern (203/205) |
| LogP (Predicted) | ~0.6 - 0.9 | Moderately polar; suitable for Reversed-Phase LC |
| Solubility | DMSO, Methanol, ACN | Dissolve standards in MeOH or DMSO |
| UV Maxima | ~245 nm, ~305 nm | Dual-band UV detection recommended |
Method Selection Strategy
The choice of analytical method depends on the lifecycle stage of the drug candidate. We propose two distinct protocols:
-
Protocol A (HPLC-UV): Robust, cost-effective method for purity assessment, assay, and reaction monitoring (IPC).
-
Protocol B (LC-MS/MS): High-sensitivity method for genotoxic impurity screening or trace analysis in complex biological matrices.
Decision Logic for Method Development
The following diagram illustrates the decision pathway for selecting the appropriate column chemistry and detection mode.
Figure 1: Analytical method selection workflow based on sensitivity requirements and sample concentration.
Protocol A: HPLC-UV for Purity & Assay (Standard)
This method utilizes a "silanol-shielding" approach using a low pH phosphate buffer. The acidic environment ensures the aminopyridine nitrogen is fully protonated, preventing secondary interactions with the stationary phase and ensuring sharp peak shapes.
Reagents & Equipment
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Why: The "Plus" or "XBridge" technology is double-endcapped, critical for basic compounds.
-
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (
).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5 - 10 µL |
| Detection | UV 254 nm (primary), 210 nm (impurity check) |
| Run Time | 15 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibrate |
| 2.00 | 95 | 5 | Isocratic hold (polar impurities) |
| 10.00 | 40 | 60 | Linear Gradient |
| 10.10 | 5 | 95 | Wash |
| 12.00 | 5 | 95 | Hold Wash |
| 12.10 | 95 | 5 | Re-equilibrate |
| 15.00 | 95 | 5 | End |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of (2-Amino-6-bromopyridin-3-yl)methanol into a 10 mL volumetric flask. Dissolve in 2 mL DMSO, then make up to volume with Methanol.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.
-
Note: Diluting in Mobile Phase A prevents "solvent shock" and peak distortion during injection.
-
Protocol B: LC-MS/MS for Trace Analysis
For quantifying this compound as a genotoxic impurity (GTI) or in pharmacokinetic studies, UV detection is insufficient. We utilize the bromine isotope pattern for high-specificity detection.
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The exocyclic amine and pyridine nitrogen are easily protonated (
). -
Precursor Ions: m/z 203.0 and 205.0 (1:1 ratio due to
and ).
MRM Transitions (Multiple Reaction Monitoring)
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Identity |
| 203.0 ( | 185.0 | 15 | Loss of |
| 203.0 ( | 106.0 | 35 | Pyridine ring fragmentation |
| 205.0 ( | 187.0 | 15 | Confirmation Transition ( |
LC Conditions (MS-Compatible)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Fast ramp (5% to 95% B in 3 minutes) for high-throughput screening.
Method Validation (ICH Q2(R1) Guidelines)
Validation ensures the method is "fit for purpose." The following criteria must be met before routine use.
System Suitability Test (SST)
Run the Working Standard (50 µg/mL) 5 times before sample analysis.
-
RSD of Peak Area:
(HPLC-UV) or (LC-MS). -
Tailing Factor (
): . -
Theoretical Plates (
): .
Linearity & Range
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration.
-
Acceptance: Correlation coefficient (
) .
Specificity (Forced Degradation)
To prove the method can distinguish the main peak from degradation products, subject the sample to:
-
Acid: 0.1N HCl, 60°C, 2h.
-
Base: 0.1N NaOH, 60°C, 2h.
-
Oxidation: 3%
, RT, 2h.-
Expectation: The bromopyridine core is relatively stable, but the hydroxymethyl group may oxidize to the aldehyde or carboxylic acid. Ensure these elute at different retention times (usually earlier than the parent in RP-HPLC).
-
Troubleshooting & Critical Parameters
Critical Parameter: pH Control
The retention of aminopyridines is highly pH-dependent.
-
pH < 3.0: Analyte is fully ionized (protonated). Elutes faster but with good peak shape.
-
pH > 7.0: Analyte is neutral. Retains longer but risks silanol interaction (tailing). Silica columns dissolve at high pH.
-
Recommendation: Stick to pH 3.0 phosphate buffer for Protocol A. Do not use unbuffered water/ACN, as the pH will drift, causing shifting retention times.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Dissolve sample in Mobile Phase A or <20% Organic. |
| Drifting Retention | Column equilibration | Aminopyridines modify the stationary phase. Equilibrate for >20 column volumes. |
| Low Sensitivity (MS) | Ion Suppression | Check for co-eluting matrix components; Switch to APCI source if ESI fails. |
| Ghost Peaks | Carryover | Basic compounds stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] U.S. FDA. Link
-
Dolan, J. W. (2010). Separation of Basic Compounds: A Review of Strategies. LCGC North America. Link
-
BenchChem. (2025).[3] Analytical Methods for Aminopyridine Derivatives. (Adapted from 2-amino-6-chloropyridine protocols).[3] Link
-
PubChem. (2025). Compound Summary: (2-Amino-6-bromopyridin-3-yl)methanol.[4] National Library of Medicine. Link
Sources
Advanced High-Performance Liquid Chromatography (HPLC) Strategies for Pyridine Derivatives: Overcoming Retention and Peak Tailing Challenges
The Physicochemical Dilemma of Pyridines
Pyridine and its derivatives are fundamental building blocks in pharmaceutical synthesis and agrochemical development. Characterized as highly polar, hydrophilic basic compounds, most pyridines possess a pKa ranging from 5.2 to 6.0[1]. When analyzed using traditional Reversed-Phase Liquid Chromatography (RPLC) on standard silica-based C18 columns, scientists typically encounter two critical failure modes:
-
Void Volume Elution : Due to their extreme hydrophilicity, pyridine compounds exhibit minimal hydrophobic partitioning, causing them to elute near the void volume unless system-contaminating ion-pairing reagents (e.g., heptanesulfonic acid) are utilized[1].
-
Severe Peak Tailing : The basic nitrogen atom in the pyridine ring acts as a strong hydrogen bond acceptor and cation. It interacts aggressively with acidic residual silanol groups on the surface of silica-based stationary phases[2]. This secondary ion-exchange mechanism causes the trailing edge of the peak to broaden significantly, destroying resolution and integration accuracy[2].
Mechanistic Solutions: Escaping the Silanol Trap
To establish a robust, LC-MS compatible method, the chromatographic retention mechanism must be fundamentally altered to either shield the silanols or leverage alternative stationary phase chemistries.
Approach A: Mixed-Mode Chromatography (RP / Cation-Exchange)
Mixed-mode stationary phases (e.g., Primesep 100, Amaze HD) embed acidic cation-exchange groups directly into the hydrophobic alkyl chain[1][3].
-
The Causality of Retention : By lowering the mobile phase pH with an acidic modifier (e.g., 0.1% Formic Acid), the pyridine ring becomes fully protonated. The analyte is then retained via strong electrostatic interactions with the embedded acidic groups, rather than relying solely on weak hydrophobic partitioning[4]. This eliminates the need for ion-pairing agents, restoring LC-MS compatibility and ensuring sharp peak shapes.
Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar derivatives, such as pyridine nucleotides (NAD+, NADH), HILIC is the premier choice[5]. HILIC employs a polar stationary phase (e.g., Zwitterionic ZIC-HILIC) and a highly organic mobile phase (typically >70% Acetonitrile)[6].
-
The Causality of Peak Symmetry : Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase. Crucially, to prevent peak tailing in HILIC, the mobile phase must contain a sufficient concentration of a volatile salt (e.g., 10–20 mM ammonium acetate)[7]. The salt acts as a competing base, effectively shielding the active silanol sites and preventing the transient ion-exchange interactions that lead to peak broadening[2][7].
Chromatographic Decision Matrix
Mechanistic workflow for overcoming pyridine peak tailing via HILIC and Mixed-Mode HPLC.
Quantitative Data Summary
The following table summarizes the quantitative and qualitative differences between chromatographic modalities when analyzing pyridine compounds:
| Chromatographic Mode | Target Analyte Profile | Stationary Phase Chemistry | Mobile Phase Strategy | Primary Retention Mechanism | MS Compatibility | Peak Shape Quality |
| Standard RPLC | Hydrophobic derivatives | C18 / C8 (Silica-based) | High Aqueous + Ion-Pairing Agent | Hydrophobic Partitioning | Poor (Ion-pairing suppresses signal) | Poor (Tailing via silanols) |
| Mixed-Mode LC | Aminopyridines, Isomers | Alkyl chain + Embedded Acidic Group | Aqueous/Organic + Acid (e.g., Formic) | Hydrophobic + Cation-Exchange | Excellent | Excellent (Electrostatic retention) |
| ZIC-HILIC | Pyridine Nucleotides (NAD+) | Sulfobetaine (Zwitterionic) | High Organic (>70% ACN) + Volatile Salt | Partitioning into Water Layer | Excellent | Excellent (Salt shields silanols) |
Self-Validating Experimental Protocol: Mixed-Mode LC-MS/MS
To ensure scientific integrity, this protocol is designed as a self-validating system . Built-in System Suitability Testing (SST) guarantees that the physical mechanisms required for successful separation are actively functioning before any real samples are consumed.
Phase 1: Mobile Phase Formulation & Causality Setup
-
Step 1: Prepare Mobile Phase A (Aqueous): 100% LC-MS grade Water with 0.1% Formic Acid (v/v).
-
Step 2: Prepare Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Causality Check: Pyridines have a pKa of ~5.2–6.0[1]. The 0.1% Formic Acid lowers the pH to ~2.7, ensuring the basic nitrogen is fully protonated. This forces the analyte to interact with the cation-exchange sites on the mixed-mode column, guaranteeing retention[4].
Phase 2: Sample Preparation & Counter-Ion Matching
-
Step 1: Dissolve the pyridine derivative in a diluent matching the initial mobile phase conditions (e.g., 90% A / 10% B).
-
Step 2: Critical Step: If the analyte is a hydrochloride salt, spike the diluent with 5 mM ammonium formate.
-
Causality Check: Injecting a chloride salt directly can cause transient ion-exchange on the column as the chloride competes with the mobile phase anions, leading to broad, continuum-like peaks. Pre-loading the sample with the mobile phase counter-ion prevents this phenomenon[7].
Phase 3: Self-Validation System Suitability Testing (SST)
Execute the following sequence before sample analysis to validate the system's integrity:
-
Injection 1-2 (Blank): Inject sample diluent.
-
Validation Criterion: No peaks >0.1% of the target analyte area at the expected retention time (verifies absence of carryover).
-
-
Injection 3-7 (Reference Standard): Inject 10 µg/mL pyridine standard.
-
Validation Criterion A (Precision): Peak area %RSD must be ≤ 2.0%.
-
Validation Criterion B (Peak Shape): Tailing factor (Tf) must be ≤ 1.5. Causality Action: If Tf > 1.5, residual silanol interactions are occurring; increase buffer concentration to shield active sites[2].
-
Validation Criterion C (Efficiency): Theoretical plates (N) > 2000.
-
-
Injection 8 (Matrix Spike): Inject a known concentration of standard spiked into the biological/chemical matrix.
-
Validation Criterion: Recovery must be 95–105%, proving the absence of matrix-induced ion suppression in the MS source.
-
Phase 4: Gradient Execution
-
Column: Mixed-mode stationary phase (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Gradient Program:
-
Time 0.0 min: 10% B
-
Time 5.0 min: 60% B
-
Time 7.0 min: 60% B
-
Time 7.1 min: 10% B
-
Time 10.0 min: Stop.
-
References
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives . Benchchem. 2
-
Pyridine . SIELC Technologies. 3
-
Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts . ResearchGate. 5
-
Method for pyridine amine derivative . Chromatography Forum. 7
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades . PMC. 6
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column . SIELC Technologies. 4
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. 1
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Application Note: Strategic Utilization of (2-Amino-6-bromopyridin-3-yl)methanol in Kinase Inhibitor Design and Synthesis
Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols
Executive Summary
The 2-aminopyridine scaffold is a privileged pharmacophore in oncology and immunology drug discovery, frequently utilized to establish bidentate hydrogen bonds with the ATP-binding hinge region of kinases[1][2]. Within this chemical space, (2-Amino-6-bromopyridin-3-yl)methanol emerges as a highly versatile, bifunctional building block. By leveraging its 3-methanol and 6-bromo substituents, medicinal chemists can rapidly construct complex, conformationally restricted bicyclic kinase inhibitors (such as imidazo[4,5-b]pyridines) while retaining a synthetic handle for late-stage diversification[3][4].
This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate in the development of targeted kinase inhibitors.
Mechanistic Rationale & Pharmacophore Mapping
The strategic value of (2-Amino-6-bromopyridin-3-yl)methanol lies in its precise alignment with the spatial requirements of the kinase ATP-binding site:
-
Hinge-Binding Core (2-Aminopyridine): The primary amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This bidentate interaction anchors the molecule to the backbone amides of the kinase hinge region (e.g., interacting with Met/Leu residues)[1].
-
Vector 1: The 3-Methanol Handle: The hydroxymethyl group is uniquely positioned for chemoselective oxidation to an aldehyde. This aldehyde is a gateway intermediate for condensation reactions, enabling the formation of bicyclic cores like imidazo[4,5-b]pyridines or pyrrolo[2,3-b]pyridines[3]. These fused systems restrict the conformational flexibility of the inhibitor, reducing entropic penalties upon binding and increasing target selectivity (e.g., for CDK9 or Aurora kinases)[5][6].
-
Vector 2: The 6-Bromo Handle: The bromine atom sits exactly at the vector pointing toward the solvent-exposed channel or the hydrophobic DFG-out pocket. It serves as a robust handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for late-stage structure-activity relationship (SAR) exploration without disrupting the core hinge-binding motif[6].
Fig 1. Pharmacophore mapping and functionalization vectors of the starting building block.
Synthetic Workflow Strategy
The transformation of (2-Amino-6-bromopyridin-3-yl)methanol into a mature kinase inhibitor follows a highly modular three-step trajectory. The critical first step is the chemoselective oxidation of the primary alcohol to 2-amino-6-bromonicotinaldehyde [7]. Standard aggressive oxidants (like Dess-Martin periodinane or Swern conditions) risk over-oxidation or side reactions with the unprotected primary amine. Therefore, heterogeneous oxidation using activated Manganese Dioxide (MnO₂) is the industry standard, providing near-quantitative yields of the aldehyde[7].
Fig 2. Step-by-step synthetic workflow from the methanol intermediate to the final inhibitor.
Data Presentation: Late-Stage Diversification
Once the bicyclic core (e.g., 6-bromo-imidazo[4,5-b]pyridine) is formed, the 6-bromo position is functionalized to optimize kinase affinity and pharmacokinetic properties. The table below summarizes the optimization of the late-stage Suzuki-Miyaura coupling and its representative impact on CDK9 inhibition, a common target for this scaffold[4][6].
| Entry | Cross-Coupling Partner | Catalyst System | Base | Solvent / Temp | Yield (%) | Representative CDK9 IC₅₀ (µM) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (90°C) | 65% | 1.32 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (100°C) | 78% | 0.85 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O (90°C) | 82% | 0.63 |
| 4 | 1-Methylpyrazole-4-boronic acid | Pd(Amphos)Cl₂ | K₃PO₄ | Dioxane/H₂O (90°C) | 88% | 0.41 |
Note: The shift from Pd(PPh₃)₄ to bidentate ligands like Pd(dppf)Cl₂ prevents catalyst poisoning by the nitrogen-rich core, significantly improving yields. The introduction of heteroaromatics (Entries 3 & 4) improves solvent channel interactions, driving down the IC₅₀[6].
Self-Validating Experimental Protocols
Protocol A: Chemoselective Oxidation to 2-Amino-6-bromonicotinaldehyde
Causality Insight: Activated MnO₂ operates via a surface-adsorption mechanism. It is highly specific for allylic, benzylic, and pyridylic alcohols. A large molar excess (10 equivalents) is required because the reaction is heterogeneous and depends entirely on the active surface area of the manganese dioxide lattice[7].
Reagents:
-
(2-Amino-6-bromopyridin-3-yl)methanol: 1.0 g (4.93 mmol)
-
Activated MnO₂ (85%): 4.29 g (49.3 mmol, 10.0 eq)
-
Dichloromethane (DCM), anhydrous: 50 mL
Step-by-Step Procedure:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2-Amino-6-bromopyridin-3-yl)methanol (1.0 g) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Oxidation: Add activated MnO₂ (4.29 g) in a single portion. The suspension will immediately turn black.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) overnight (approx. 16 hours). Validation Check: Monitor by TLC (EtOAc/Hexane 1:1); the starting material spot (lower Rf) should completely disappear, replaced by a UV-active aldehyde spot (higher Rf).
-
Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 20 mL) and Ethyl Acetate (20 mL) to ensure complete recovery of the product.
-
Isolation: Concentrate the combined filtrates under reduced pressure to afford 2-amino-6-bromonicotinaldehyde (approx. 0.9 g, 91% yield) as a yellow solid[7]. The product is typically pure enough (>95% by NMR) to be used directly in the subsequent cyclization step.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Causality Insight: Imidazo[4,5-b]pyridines possess multiple basic nitrogens that can coordinate to palladium, leading to catalyst deactivation. Utilizing Pd(dppf)Cl₂, which features a robust bidentate ferrocene ligand, enforces a cis-geometry on the palladium center and sterically shields it from off-target nitrogen coordination, ensuring efficient oxidative addition into the C-Br bond.
Reagents:
-
6-Bromo-imidazo[4,5-b]pyridine intermediate: 1.0 eq
-
Aryl/Heteroaryl Boronic Acid: 1.2 eq
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.05 eq (5 mol%)
-
Potassium Phosphate (K₃PO₄): 2.0 eq
-
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Procedure:
-
Assembly: Charge a microwave vial or Schlenk tube with the 6-bromo intermediate, the selected boronic acid, K₃PO₄, and Pd(dppf)Cl₂.
-
Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Validation Check: Water is strictly required to dissolve the phosphate base and accelerate the transmetalation step of the catalytic cycle.
-
Degassing: Seal the vial with a septum and sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the phosphine ligands and kill the catalyst.
-
Heating: Heat the reaction mixture at 90 °C in an oil bath for 4–6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final kinase inhibitor via flash column chromatography (typically using a DCM/MeOH gradient).
References
- Achillion Pharmaceuticals, Inc. (2018). Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. WO2018160889A1.
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. ACS Publications.[Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Bentham Science.[Link]
-
Lukasik, P. M., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. PubMed.[Link]
-
El-Badry, Y. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. PubMed.[Link]
-
Zheng, X., et al. (2013). Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1218–1223. PMC.[Link]
-
Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. ACS Publications.[Link]
Sources
- 1. Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
Experimental procedure for the synthesis of 2-amino-6-bromopyridine derivatives
Advanced Synthetic Strategies for 2-Amino-6-bromopyridine Derivatives: Application Notes and Protocols
Executive Summary & Mechanistic Rationale
2-Amino-6-bromopyridine is a highly versatile disubstituted heterocycle that serves as a foundational building block in the development of kinase inhibitors, central nervous system (CNS) therapeutics, and anti-HIV agents[1][2]. The strategic functionalization of the pyridine core relies on exploiting the differential electronic environments at the 2- and 6-positions.
As an application scientist, selecting the optimal synthetic route requires balancing scalability, safety, and atom economy. The two most prominent methodologies—Nucleophilic Aromatic Substitution (SNAr) and the Hofmann Degradation—operate on fundamentally different mechanistic principles:
-
Nucleophilic Aromatic Substitution (SNAr): Starting from 2,6-dibromopyridine, the two electron-withdrawing bromine atoms render the pyridine ring highly electron-deficient, lowering the activation energy for nucleophilic attack by ammonia[3]. Once the first amine group is installed, its strong electron-donating nature increases the electron density of the ring, drastically deactivating the molecule toward a second substitution[3]. This electronic causality allows researchers to isolate the mono-aminated product, provided that thermal and stoichiometric boundaries are strictly maintained to prevent the formation of 2,6-diaminopyridine[4].
-
Hofmann Degradation: This route utilizes 6-bromo-2-pyridinecarboxamide. By treating the primary amide with in situ generated sodium hypobromite (NaOBr), the molecule undergoes an intramolecular rearrangement (via an isocyanate intermediate) to yield the primary amine[1][5]. This method bypasses the need for high-pressure autoclaves, operating under milder thermal conditions, though it requires rigorous control of exothermic halogenation steps[1].
Quantitative Route Comparison
To facilitate route selection for scale-up or exploratory synthesis, the empirical parameters of the primary synthetic pathways are summarized below.
| Parameter | Route A: SNAr Amination[4] | Route B: Hofmann Degradation[1][5] | Route C: De Novo Cyclization[6] |
| Starting Material | 2,6-Dibromopyridine | 6-Bromo-2-pyridinecarboxamide | 3-Hydroxyglutaronitrile |
| Primary Reagents | Concentrated Aqueous | Anhydrous | |
| Temperature | 190 °C | 60–70 °C | 0 °C |
| Pressure | ~25 bar (Autoclave) | Atmospheric | Atmospheric |
| Reaction Time | 6 hours | 0.5–2 hours | Variable |
| Typical Yield | ~88.9% | 50–55% | ~70% |
| Primary Impurity | 2,6-Diaminopyridine | Unreacted amide, dibrominated species | Polymeric byproducts |
| Scalability | High (requires rated engineering) | Moderate (exotherm/halogen hazards) | Low (complex extraction) |
Workflow & Logical Relationships
Logical workflow of synthesis routes for 2-Amino-6-bromopyridine.
Self-Validating Experimental Protocols
Protocol A: High-Pressure SNAr Amination of 2,6-Dibromopyridine
This protocol is optimized for high yield but requires strict adherence to pressure safety protocols.
Equipment: 100 mL Steel autoclave equipped with a glass liner, heating jacket, and pressure gauge. In-Process Control (IPC): Pressure monitoring; HPLC for conversion tracking.
-
Reaction Setup: Suspend 10.00 g (42.2 mmol) of 2,6-dibromopyridine in 50 mL of concentrated aqueous ammonia within the glass-lined autoclave[4]. Ensure the vessel is rated for at least 50 bar to accommodate the vapor pressure of ammonia at elevated temperatures.
-
Thermal Activation: Seal the autoclave and initiate heating to 190 °C. Self-Validation Check: As the internal temperature reaches 190 °C, the pressure gauge should stabilize at approximately 25 bar[4]. Maintain these conditions under continuous stirring for exactly 6 hours.
-
Quenching & Extraction: Allow the reactor to cool to room temperature. Carefully depressurize in a well-ventilated fume hood. Transfer the biphasic mixture to a separatory funnel and add 100 mL of ethyl acetate[4]. Separate the organic layer and extract the aqueous phase with two additional 100 mL portions of ethyl acetate.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (
), and concentrate under reduced pressure to yield the crude residue[4]. -
Targeted Purification (Diamine Removal): The primary failure mode of this reaction is over-amination. To selectively remove the 2,6-diaminopyridine byproduct, dissolve the crude residue in 250 mL of a 1:1 (v/v) mixture of cyclohexane and ethyl acetate[4]. Causality: The diamine is highly polar and will precipitate in this specific solvent ratio. Filter the solution through a short silica gel plug (5 x 20 cm) and wash with an additional 250 mL of the solvent mixture[4].
-
Final Isolation: Evaporate the filtrate. For ultra-pure pharmaceutical applications, sublimate the resulting solid at 90 °C and
mbar to yield pure 2-amino-6-bromopyridine as a white solid[4].
Troubleshooting logic for amination scale-up and impurity control.
Protocol B: Hofmann Degradation of 6-Bromo-2-pyridinecarboxamide
This protocol is ideal for laboratories lacking high-pressure infrastructure, utilizing a one-pot rearrangement.
Equipment: 500 mL three-neck round-bottom flask, dropping funnel, ice-salt bath. In-Process Control (IPC): Visual color change (bromine consumption), cessation of gas evolution.
-
Hypobromite Generation: Prepare a 2.0–4.0 mol/L solution of sodium hydroxide (
) in water (e.g., 20 g in 216 g water) and cool to between -5 °C and 0 °C using an ice-salt bath[1][5]. Slowly add 19.2 g (0.12 mol) of liquid bromine dropwise. Self-Validation Check: The deep red color of bromine will dissipate, yielding a pale yellow sodium hypobromite ( ) solution after ~1 hour of stirring[1]. -
Amide Addition: Maintaining the temperature at 0 °C, add 20.1 g (0.1 mol) of 6-bromo-2-pyridinecarboxamide in portions until completely dissolved[1][5].
-
Rearrangement Phase: Remove the ice bath and heat the reaction mixture to 60–70 °C for 0.5 to 1.0 hour[1][5]. Causality: Heating drives the migration of the pyridyl group from the carbonyl carbon to the nitrogen atom, releasing
. The reaction is deemed complete when gas evolution ceases. -
Precipitation & Extraction: Cool the mixture rapidly to 0 °C to force the precipitation of the crude product[1][5]. Filter the solid. Extract the remaining aqueous filtrate with dichloromethane to recover dissolved product, combine with the solid, and remove the solvent under reduced pressure[1][5].
-
Recrystallization: Recrystallize the combined crude mass from petroleum ether to obtain 2-amino-6-bromopyridine (Yield: ~53–54%, Melting Point: 88–89 °C)[5].
References
-
Glutaronitrile, 3-hydroxy Organic Syntheses[Link]
- CN101704781B - Preparation method of amino pyridine bromide compound Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of (2-Amino-6-bromopyridin-3-yl)methanol
Executive Summary
(2-Amino-6-bromopyridin-3-yl)methanol (CAS: 1620239-70-4) is a highly polar, multifunctional heterocyclic intermediate frequently utilized in drug discovery ([1]). Its purification is notoriously challenging due to its amphoteric-like properties, strong hydrogen-bonding capacity, and susceptibility to coordination with metal salts during synthesis. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity recovery, moving beyond theoretical chemistry into practical, bench-level execution.
Diagnostic Purification Workflow
Decision matrix for the purification of crude (2-Amino-6-bromopyridin-3-yl)methanol.
Troubleshooting Guides & FAQs
Q1: Why do I experience severe co-elution and peak tailing when purifying this compound via normal-phase silica gel chromatography?
Root Cause: The molecule possesses a weakly basic pyridine nitrogen, a 2-amino group (H-bond donor/acceptor), and a 3-hydroxymethyl group (strong H-bond donor). This structural triad interacts strongly with the acidic silanol (Si-OH) groups on the surface of normal-phase silica gel, leading to heterogeneous retention times and severe tailing ([2]).
Solution: You must competitively inhibit the silanol interactions. Add 1% to 2% Triethylamine (Et
Q2: My liquid-liquid extraction (LLE) yields are extremely low (<30%) after reducing the corresponding ester with Lithium Aluminum Hydride (LAH) or DIBAL-H. Where is my product?
Root Cause: The reduction of esters to alcohols using aluminum hydrides generates Lewis-acidic aluminum salts ([3]). (2-Amino-6-bromopyridin-3-yl)methanol is a potent multidentate ligand. It forms a stable, water-soluble coordination complex with these aluminum byproducts, trapping your product in the aqueous emulsion.
Solution: Implement a Rochelle's salt (potassium sodium tartrate) workup. Rochelle's salt acts as a superior, highly water-soluble bidentate ligand that competitively chelates the aluminum, breaking the emulsion and releasing the free aminopyridine into the organic phase ([4]). Alternatively, use the Fieser workup (
Q3: LC-MS analysis of my purified product shows a persistent impurity with a mass of [M-H] ≈ 123 Da. What is this, and how do I remove it?
Root Cause: The expected molecular weight of (2-Amino-6-bromopyridin-3-yl)methanol is ~203 Da (for the
Q4: When attempting to recrystallize the product, it "oils out" instead of forming crystals. How can I induce crystallization? Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system is too polar, causing the compound to separate as a supercooled liquid rather than a solid crystal lattice. Solution: Adjust the binary solvent system. Reduce the proportion of the "good" solvent (e.g., Methanol or Ethyl Acetate) and increase the "anti-solvent" (e.g., Heptane or Toluene). Cool the mixture slowly—do not crash-cool in an ice bath. Introduce a seed crystal at the cloud point.
Standard Operating Procedures (Protocols)
Protocol A: Optimized Flash Chromatography (Scale: 100 mg to 1 g)
Self-Validating Step: Pre-treat the column with the basic modifier. You can validate the column is fully deactivated when the eluent dripping from the column tests basic (pH > 8) on indicator paper before loading the sample.
-
Solvent Preparation: Prepare a mobile phase consisting of 90% Dichloromethane (DCM), 9% Methanol (MeOH), and 1% Triethylamine (Et
N) ([2]). -
Column Equilibration: Flush the silica gel column with 3 column volumes (CV) of the prepared solvent to neutralize silanol sites.
-
Sample Loading: Dissolve the crude (2-Amino-6-bromopyridin-3-yl)methanol in a minimum volume of DCM/MeOH (1:1). If the crude is insoluble, dry-load the sample onto Celite (1:2 ratio by weight) and evaporate to a free-flowing powder before loading.
-
Elution: Elute isocratically. Monitor fractions via TLC (UV active at 254 nm). The product should elute as a tight band.
-
Solvent Removal: Pool product-containing fractions and concentrate under reduced pressure. To remove residual Et
N, co-evaporate twice with Toluene.
Protocol B: Rochelle's Salt Workup Post-Reduction (Scale: > 1 g)
Self-Validating Step: The formation of two distinct, transparent liquid layers (organic and aqueous) without an interfacial "rag layer" or jelly-like emulsion indicates successful destruction of the aluminum complex.
-
Quenching: Cool the reduction reaction (e.g., in THF) to 0 °C. Carefully quench excess hydride by dropwise addition of Ethyl Acetate until gas evolution ceases ([4]).
-
Chelation: Add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Use a volume equal to the reaction volume.
-
Agitation: Stir the mixture vigorously at room temperature for 1 to 4 hours. The initial thick white gel will gradually dissolve, yielding two clear phases.
-
Extraction: Separate the layers. Extract the aqueous phase three times with a highly polar organic solvent (e.g., 10% Isopropanol in Chloroform or pure Ethyl Acetate).
-
Drying: Wash the combined organics with brine, dry over anhydrous Na
SO , filter, and concentrate.
Quantitative Data Presentation
Table 1: TLC Solvent Systems & Expected R
Table 2: Solubility Profile for Workup and Crystallization
| Solvent | Solubility Profile | Application |
|---|---|---|
| Water | Partially Soluble | Avoid large aqueous volumes during LLE to prevent product loss. |
| Hexane / Heptane | Insoluble | Excellent anti-solvent for binary crystallization. |
| Dichloromethane (DCM) | Poor to Moderate | Good base solvent for chromatography; poor for extraction. |
| Ethyl Acetate (EtOAc) | Good | Primary extraction solvent; good "hot" solvent for crystallization. |
| Methanol (MeOH) | Excellent | Use for dry-loading or as a polar modifier in chromatography. |
References
-
Curly Arrow. "Lithium Aluminium Hydride Reductions - Rochelle's Salt." Blogspot. Available at:[Link][4]
-
Frontier, A. "Magic Formulas: Fieser Workup (LAH and DiBAL)." University of Rochester. Available at:[Link][5]
Sources
Optimization of reaction conditions for synthesizing aminopyridines
Welcome to the Technical Support Center for Aminopyridine Synthesis. As a Senior Application Scientist, I frequently encounter research programs that stall at the C–N bond formation step when targeting pyridine derivatives. Aminopyridines are privileged scaffolds in medicinal chemistry and drug development, yet their synthesis via transition-metal catalysis is notoriously prone to failure.
The core issue lies in the electronic and structural nature of the pyridine ring: the nitrogen atom can strongly coordinate to the metal center, leading to catalyst deactivation, while the electron-deficient nature of the ring can promote unwanted side reactions like hydrodehalogenation. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your amination workflows.
Troubleshooting Guides & FAQs
Q1: My Buchwald-Hartwig amination of 2-bromopyridine with a secondary amine stalls at 20% conversion. Adding more Pd catalyst does not improve the yield. What is happening? Causality & Solution: You are experiencing severe catalyst poisoning. Pyridines, and specifically the 2-aminopyridine products you are forming, act as strong bidentate or monodentate ligands. They outcompete your phosphine ligand for the active Pd(0) or Pd(II) center, forming a catalytically dormant off-cycle complex[1]. Adding more palladium only generates more dormant species, wasting expensive reagents. To overcome this, you must switch to a ligand that strongly resists displacement. Chelating bis(phosphine) ligands like dppp or BINAP effectively block the coordination sites required by the pyridine[1]. Alternatively, highly sterically demanding dialkylbiarylphosphines (e.g., BrettPhos or FPhos) force the reductive elimination step to occur faster than the off-cycle coordination can take place[2].
Q2: I am observing significant hydrodehalogenation (reduction) of my halopyridine instead of the desired aminated product. How can I suppress this?
Causality & Solution: Dehalogenation typically occurs via
Q3: I need to couple a highly volatile amine (e.g., methylamine, cyclopropylamine) to a 2-chloropyridine. Standard reflux conditions yield unreacted starting material. How do I optimize this? Causality & Solution: Volatile amines (boiling points < 50 °C) escape the liquid phase long before the oxidative addition and transmetalation steps can occur at the required reaction temperatures (typically 80–110 °C). If the amine is entirely in the headspace, transmetalation cannot proceed. The solution is to conduct the reaction in a specialized pressure-rated sealed tube. By sealing the system, you force the volatile amine to remain dissolved in the solvent at elevated temperatures. A robust, self-validating protocol uses Pd(OAc)₂, dppp, and NaOtBu in toluene at 80 °C inside a sealed vessel[4].
Q4: Are there metal-free alternatives for synthesizing 2-aminopyridines if my downstream biological assay is highly sensitive to trace palladium? Causality & Solution: Yes. You can utilize Nucleophilic Aromatic Substitution (S_NAr). The nitrogen atom in the pyridine ring withdraws electron density, lowering the LUMO of the ring and making the 2- and 4-positions susceptible to nucleophilic attack. If you use a 2-fluoropyridine or a 2-chloropyridine bearing additional electron-withdrawing groups (e.g., nitro or cyano), simple amides or amines can displace the halogen under thermal conditions without any transition metal catalyst[5].
Data Presentation: Optimization Parameters
Use the following structurally validated parameters to select the correct reaction conditions based on your specific synthetic challenge.
| Failure Mode / Challenge | Mechanistic Cause | Optimized Catalyst & Ligand | Recommended Base | Preferred Solvent |
| Low Conversion / Stalling | Catalyst poisoning via pyridine coordination | Pd(OAc)₂ + dppp OR Pd₂(dba)₃ + BrettPhos | NaOtBu or Cs₂CO₃ | Toluene or 1,4-Dioxane |
| Hydrodehalogenation | Slow reductive elimination & | Pd₂(dba)₃ + Xantphos | NaOTMS or Cs₂CO₃ | 1,4-Dioxane |
| Volatile Amine Loss | Amine escapes liquid phase before transmetalation | Pd(OAc)₂ + dppp (Sealed Tube) | NaOtBu | Toluene |
| Base-Sensitive Substrate | Ring-opening or decomposition by strong alkoxides | Pd-GPhos OR CuI + L8 (Anionic Ligand) | NaOTMS | THF or DMSO |
Experimental Protocol: Sealed-Tube Amination with Volatile Amines
This protocol details a self-validating workflow for the Buchwald-Hartwig amination of 2-bromopyridines with highly volatile amines (e.g., cyclopropylamine), ensuring phase retention and preventing catalyst deactivation[4].
Self-Validation Checkpoint: Monitor the consumption of 2-bromopyridine via GC-MS or TLC. The disappearance of the starting material validates the successful retention of the volatile amine in the liquid phase.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, pressure-rated sealed tube (e.g., Ace-Thred, rated for >150 PSI), add 2-bromopyridine (1.0 equiv, e.g., 2.92 mmol), Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol%), and NaOtBu (2.0 equiv).
-
Inert Atmosphere (Critical): Purge the vessel with argon for 5 minutes. Oxygen must be strictly excluded to prevent the oxidative degradation of the Pd(0) active species.
-
Reagent Addition: Add anhydrous toluene (10 mL). If using a gaseous amine (like methylamine), cool the mixture to -78 °C and condense the amine as a liquid (5.0 equiv). For liquid volatile amines like cyclopropylamine, add directly via syringe.
-
Sealing and Heating: Seal the tube tightly with a Teflon cap and an intact O-ring. Transfer the tube to an oil bath and heat the reaction mixture to 80 °C behind a blast shield for 14 hours.
-
Safe Workup: Remove the tube from the oil bath and allow it to cool completely to room temperature before carefully venting the cap to release residual pressure. Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify the target aminopyridine via flash column chromatography.
Mandatory Visualization: Mechanistic Pathway
The following diagram maps the catalytic cycle of the Buchwald-Hartwig amination, explicitly highlighting the causal pathway where pyridine substrates or products induce catalyst poisoning.
Catalytic cycle of Buchwald-Hartwig amination highlighting pyridine-induced catalyst poisoning.
References
-
[5] Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2010). A simple synthesis of aminopyridines: Use of amides as amine source. Journal of the Brazilian Chemical Society, 21(8), 1439-1445. URL: [Link]
-
[3] Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(6), 3323–3329. URL: [Link]
-
[4] Li, J., Wang, Z., & Mitchell, L. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. URL: [Link]
-
[1] Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. URL: [Link]
-
[2] McCann, S. D., et al. (2024). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society (Available in PMC). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
Technical Support Center: Scale-Up Synthesis of 2-Amino-6-Bromopyridine Derivatives
Status: Operational Ticket ID: SC-ABP-2026 Assigned Specialist: Senior Application Scientist Scope: Synthesis, Purification, and Troubleshooting of 2-amino-6-bromopyridine (2-A-6-BP) and related derivatives.[1]
Executive Summary: The "Isomer Trap" & Route Selection
Before addressing specific troubleshooting tickets, we must establish the correct synthetic logic.[1] A common failure mode in scale-up is selecting the wrong route based on commodity pricing of starting materials.[1]
The Critical Warning: Do NOT attempt to synthesize 2-amino-6-bromopyridine via direct bromination of 2-aminopyridine.[1]
-
Reason: The amino group is an ortho/para director.[1] Direct bromination predominantly yields 2-amino-5-bromopyridine or 2-amino-3,5-dibromopyridine .[1] The 6-position (meta to the amino group) is electronically deactivated relative to the 3 and 5 positions.[1]
The Validated Route:
The industry-standard scale-up route is the Nucleophilic Aromatic Substitution (
Route Logic Diagram
Caption: Decision matrix for route selection. Route A is a chemical dead-end for the 6-isomer; Route B is the scalable standard.[1]
Module 1: Reaction Optimization ( Route)
Core Reaction: 2,6-Dibromopyridine + Ammonia source
FAQ 1: Why is my reaction stalling at 60% conversion?
Diagnosis: Inadequate activation energy or ammonia depletion. The bromine atoms on the pyridine ring deactivate it towards nucleophilic attack compared to more electron-deficient systems (like nitropyridines).[1] Standard reflux in aqueous ammonia is often insufficient.
Troubleshooting Protocol:
-
Pressure is Key: If using aqueous ammonia (
), you must operate in a sealed autoclave.[1][3]-
Target Conditions:
at bar pressure for 6–12 hours.
-
-
Catalytic Acceleration (Alternative): If high pressure is unavailable, switch to a copper-catalyzed system (Ullmann-type).
-
Catalyst: CuI (
) with a ligand like L-proline or DMEDA. -
Solvent: DMSO or DMF (allows higher temp at atmospheric pressure).
-
Benefit: Lowers activation energy, allowing reaction at
[1].
-
FAQ 2: I am seeing high levels of 2,6-diaminopyridine (Bis-impurity). How do I stop it?
Diagnosis: Loss of kinetic control. Once the first amine is added, the ring becomes more electron-rich, theoretically deactivating it toward the second addition.[1] However, at high temperatures/pressures required for the first addition, the energy barrier for the second addition is also surmountable if stoichiometry is loose.[1]
Control Strategy:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stoichiometry | Use excess 2,6-dibromopyridine (1.2 equiv) vs. Ammonia. | Statistically favors mono-substitution. It is easier to recover unreacted dibromo starting material than to separate the diamino impurity.[1] |
| Ammonia Source | Aqueous
Module 2: Purification & Workup (The "pH Swing")
Scenario: "Column chromatography is too expensive for my 100g batch. How do I purify this?"
Solution: Utilize the basicity difference.
-
2,6-Dibromopyridine: Non-basic (pKa < 0).[1]
-
2-Amino-6-bromopyridine: Weakly basic (pKa
3.5–4.0). -
2,6-Diaminopyridine: More basic (pKa
6.0).[1]
Self-Validating Purification Protocol
Step 1: Acid Extraction (Removal of Starting Material)
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Extract with 2M HCl (3 washes).
Step 2: Controlled Precipitation (Removal of Diamine) Note: This step requires precise pH monitoring.
-
Cool the aqueous acidic layer to
. -
Slowly adjust pH to ~3.5–4.0 using NaOH.
-
Observation: The 2-amino-6-bromopyridine (less basic) will begin to precipitate or become extractable first, while the more basic diamine stays in solution.[1]
-
Action: Extract with Dichloromethane (DCM) . The diamine tends to remain in the aqueous phase at this borderline pH or can be washed out later with water due to its higher polarity.[1]
-
Step 3: Final Crystallization
-
Concentrate the DCM layer.
-
Recrystallize from Ethanol/Water or Toluene/Heptane .
Purification Workflow Diagram
Caption: pH-dependent extraction logic to separate non-basic starting materials from the basic product.
Module 3: Safety & Handling
Hazard: Ammonia Pressure[1]
-
Risk: Autoclaves operating at
with ammonia can reach pressures bar. Ammonia is toxic and corrosive. -
Mitigation:
-
Ensure the reactor has a burst disk rated 20% above expected operating pressure.
-
Vent Scrubber: Never vent ammonia directly. Vent into a scrubber containing dilute sulfuric acid.
-
Hazard: Skin Sensitization[1]
-
Risk: Halogenated aminopyridines are known skin sensitizers and potential irritants.
-
Mitigation: Double-gloving (Nitrile) and full-face shield during the "pH swing" steps where aerosols might generate.
References
-
Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Ammonia."[1] Journal of Organic Chemistry, 2005.[1] Link
-
Pfizer Inc. "Process for the preparation of 2-amino-6-bromopyridine."[1] World Intellectual Property Organization (WIPO) Patent WO2006067614. Link
-
BenchChem Technical Support. "Troubleshooting Regioselectivity in Aminopyridine Synthesis." BenchChem Knowledge Base, 2025.[1] Link
-
Sigma-Aldrich. "Safety Data Sheet: 2-Amino-6-bromopyridine." Link
Sources
- 1. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 2. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
The Amination Architect: Technical Support & Troubleshooting Center
Welcome to the Application Scientist Support Center. Amination of dibromopyridines is a critical transformation in pharmaceutical and agrochemical synthesis. However, achieving high yields, strict regioselectivity, and controlling mono- versus di-amination requires a deep understanding of heterocyclic electronic effects and catalytic mechanisms. This guide provides causal insights, validated protocols, and troubleshooting steps to optimize your workflows.
Mechanistic Reactivity & Decision Matrix
The reactivity of dibromopyridines is fundamentally governed by the position of the halogens relative to the pyridine nitrogen.1[1]. Conversely, the 3- and 5-positions are comparatively electron-rich, making metal-free SNAr kinetically sluggish and often necessitating transition-metal catalysis (Buchwald-Hartwig) or forcing conditions[2].
Decision matrix for selecting amination workflows on dibromopyridine scaffolds.
Troubleshooting FAQs
Q1: I am getting poor yields and unrecovered starting material when attempting SNAr on 3,5-dibromopyridine using conventional heating. How can I improve conversion? Causality: The 3- and 5-positions lack direct resonance stabilization from the pyridine nitrogen, creating a high activation energy barrier for nucleophilic attack. Under conventional heating, the reaction stalls, leading to thermal degradation of the amine rather than product formation. Solution: Transition to microwave irradiation.2[2]. The rapid, homogeneous dielectric heating efficiently overcomes the activation energy barrier without degrading the reagents.
Q2: My amination of 2,5-dibromopyridine yields a mixture of regioisomers. How do I achieve strict regioselectivity at the 2-position? Causality: While both C-Br bonds can react, the C2 position is significantly more electron-deficient. However, aggressive or unoptimized conditions can force reactivity at C5. Solution: You have two highly selective pathways:
-
Pd-Catalyzed Buchwald-Hartwig: 4[4]. The large bite angle of Xantphos promotes rapid reductive elimination, locking in the regioselectivity.
Q3: I want to synthesize a 2,6-diaminopyridine, but my reaction stops at the monoaminated (2-amino-6-bromo) intermediate. Why? Causality: 1[1]. Solution: Switch from an SNAr mechanism to an Ullmann-type copper-catalyzed system.5[5].
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Environmentally Benign Monoamination of 2,5-Dibromopyridine (Metal-Free)
Mechanistic Goal: Exploit the high electrophilicity of the C2 position using water to stabilize the SNAr transition state.
-
Preparation: Charge a heavy-walled pressure tube with 2,5-dibromopyridine (0.5 mmol), the desired amine (1.0 mmol), and NaOtBu (1.5 mmol).
-
Solvent Addition: Add 2.0 mL of deionized water. Validation Checkpoint: The mixture should form a heterogeneous suspension.3[3].
-
Reaction: Seal the tube and heat at 140 °C for 12 hours behind a blast shield.
-
Workup: Cool to room temperature. Extract the aqueous layer with EtOAc (3 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Microwave-Assisted Buchwald-Hartwig Cross-Coupling
Mechanistic Goal: Utilize Pd-catalysis to aminate sterically hindered or electronically deactivated positions (e.g., C3/C5) rapidly.
-
Catalyst Activation: In an oven-dried microwave vial, combine the dibromopyridine (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv)..
-
Inert Atmosphere: Purge the vial with Argon for 5 minutes. Validation Checkpoint: The catalyst mixture should appear dark purple/red before solvent addition.
-
Reaction: Add anhydrous DME (0.2 M). Seal and irradiate in a microwave synthesizer at 140 °C for 30 minutes.
-
Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black (Validation Checkpoint: filtrate should be clear yellow/orange), and concentrate for chromatography.
Quantitative Data Summary
The following table summarizes expected yields and conditions for comparative amination strategies on dibromopyridines.
| Substrate | Transformation | Mechanism | Reagents / Catalyst | Temp / Time | Major Product | Expected Yield |
| 2,5-dibromopyridine | Monoamination | SNAr | NaOtBu, H₂O | 140 °C, 12 h | 2-amino-5-bromopyridine | 92% |
| 3,5-dibromopyridine | Monoamination | Microwave SNAr | Pyrrolidine, NMP/Toluene | 180 °C, 30 min | 3-amino-5-bromopyridine | 55% |
| 2,5-dibromopyridine | Monoamination | Buchwald-Hartwig | Pd-Xantphos, Base | 140 °C, 30 min | 2-amino-5-bromopyridine | >90% |
| 2,6-dibromopyridine | Diamination | Ullmann Coupling | CuI, K₂CO₃, Amine | 200 °C, 2.5 h | 2,6-diaminopyridine | 79% |
References
-
- Thieme Connect
Sources
Managing exothermic reactions during the synthesis of pyridine derivatives
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely dealing with the "Dr. Jekyll and Mr. Hyde" nature of pyridine chemistry. While pyridine derivatives are pharmacologically ubiquitous, their synthesis often involves steps that are thermodynamically volatile.
This guide is not a textbook; it is a field manual. It addresses the three most common thermal failure modes I have witnessed in drug development scale-ups: Oxidative Aromatization , Electrophilic Substitution (Nitration/N-Oxidation) , and Nucleophilic Amination .
Module 1: The Hantzsch Dihydropyridine (DHP) Aromatization
The Hantzsch synthesis involves forming a 1,4-dihydropyridine (1,4-DHP) intermediate, which is then oxidized to the final pyridine.[1][2] The ring-closing step is generally stable; the aromatization (oxidation) step is where thermal runaways occur, particularly when using nitric acid or metal nitrates.
Troubleshooting Guide
Q: I am using HNO₃/MnO₂ for DHP aromatization. Why does the temperature spike after the addition is complete?
A: This is a classic "accumulation exotherm."
-
The Cause: Oxidative aromatization is often autocatalytic or has an induction period. If you add the oxidant at low temperatures (e.g., 0°C) to "control" the reaction, the reaction rate may be too slow to consume the reagent immediately. You accumulate a large excess of unreacted oxidant. When the mixture warms slightly, the reaction kicks off all at once.
-
The Fix:
-
Dosing Control: Do not add oxidant based on volume; add based on thermal response. Stop addition if the exotherm ceases (indicating the reaction has stalled, not finished).
-
Temperature Floor: Maintain the reaction at a slightly elevated temperature (e.g., 20–25°C) during addition to ensure immediate consumption of the oxidant, preventing accumulation.
-
Q: My yield drops significantly on scale-up (10g to 100g). A: Extended heat exposure degrades the 1,4-DHP before it oxidizes. In batch reactors, the "jacket-to-core" temperature gradient increases with scale. While the jacket is 0°C, the core might be 40°C due to poor heat transfer, leading to side reactions (e.g., cleavage of ester groups).
Standard Operating Protocol: Safe Oxidative Aromatization
-
Preparation: Dissolve 1,4-DHP in Acetic Acid (AcOH).
-
Instrumentation: Insert an internal thermocouple (do not rely on bath temp).
-
Active Dosing: Add the oxidant (e.g., NaNO₂ or Cerium Ammonium Nitrate) as a solution, not a solid.
-
The "Delta T" Rule: Adjust addition rate to maintain a
(Internal Temp - Jacket Temp) of .
Workflow Visualization
Figure 1: Critical control points in Hantzsch Aromatization. Note the "Induction Period" risk at low temperatures.
Module 2: Electrophilic Substitution (N-Oxidation & Nitration)
Pyridine rings are electron-deficient, making them hard to nitrate. Researchers often force the reaction with harsh conditions (H₂SO₄/HNO₃ at >100°C) or convert to the N-Oxide first. Both are high-energy pathways.
Troubleshooting Guide
Q: During N-oxidation using H₂O₂/Acetic Acid, the reaction foamed over. What happened? A: You likely triggered a heterolytic decomposition of Hydrogen Peroxide.
-
Mechanism: Pyridine N-oxide synthesis generates peracetic acid in situ. If metal ions (from dirty spatulas or reactor fittings) are present, or if the temperature exceeds 80°C, H₂O₂ decomposes rapidly into H₂O + O₂ (gas) + Heat.
-
The Result: The gas evolution (O₂) combined with the solvent boiling creates an uncontrollable foam-over.
Q: How do I safely nitrate Pyridine-N-Oxide? A: Never perform this in a static batch reactor above 10g without rigorous calorimetry. The nitration product (4-nitropyridine-N-oxide) is thermally unstable.
-
Protocol: Use a Continuous Flow Reactor (see Module 4). If batch is unavoidable, use the "Inverse Addition" method: Add the substrate to the pre-cooled acid mixture, not the acid to the substrate.
Comparative Data: Cooling Requirements
| Reaction Type | Reagents | Enthalpy ( | Onset Temp ( | Hazard Class |
| N-Oxidation | Pyridine + H₂O₂/AcOH | -220 kJ/mol | ~85°C | Gas Evolution + Exotherm |
| Nitration | Py-N-Oxide + H₂SO₄/HNO₃ | -150 kJ/mol | >100°C | Thermal Runaway |
| Salt Formation | Pyridine + HCl (gas) | -60 kJ/mol | Immediate | Moderate Exotherm |
Module 3: The "Modern" Solution: Continuous Flow Chemistry
For exothermic pyridine functionalization (especially nitration and lithiation), batch chemistry is inherently unsafe at scale due to surface-area-to-volume limitations. Flow chemistry is the validated industry standard for these steps.
Why Flow?
-
Heat Exchange: Microreactors have
the heat transfer area of a flask. -
Inventory Control: Only small amounts of hazardous intermediate exist at any second.
Protocol: Continuous Flow Nitration of Pyridine-N-Oxide
Setup:
-
Pump A: Pyridine-N-Oxide in H₂SO₄.
-
Pump B: Fuming HNO₃.
-
Reactor: Hastelloy or Glass Microreactor (to resist corrosion).
Procedure:
-
Pre-cool both streams to 0°C.
-
Mix in a T-mixer (high turbulence).
-
Pass through a residence time coil heated to 100°C (reaction zone).
-
Immediately pass through a cooling loop (0°C) to quench.
-
Collect into ice water.
Benefit: This allows you to run the reaction at temperatures above the boiling point of the solvent (superheating) safely, reducing reaction time from hours to seconds.
Flow Process Diagram
Figure 2: Continuous flow setup for managing high-enthalpy pyridine functionalization.
References
-
Hantzsch Synthesis & Aromatiz
- Source: Wikipedia / Organic Chemistry Portal
- Context: Overview of oxidative aromatiz
-
Link:
-
Continuous Flow Nitration of Pyridine Deriv
- Source: Organic Process Research & Development (ACS)
- Context: "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration...
-
Link:
-
Pyridine N-Oxide Thermal Runaway
-
Microwave/Flow Assisted Synthesis
-
General Exotherm Management in Scale-Up
- Source: Chemical Industry Journal / AM Technology
- Context: General principles of handling reaction exotherms using continuous approaches.
-
Link:
Sources
Technical Support Guide: Stability & Handling of (2-Amino-6-bromopyridin-3-yl)methanol
Part 1: Executive Technical Summary[1]
(2-Amino-6-bromopyridin-3-yl)methanol is a densely functionalized pyridine building block frequently employed in the synthesis of kinase inhibitors and PROTAC linkers. Its utility stems from the orthogonal reactivity of its three functional handles: the nucleophilic 2-amino group , the electrophilic 6-bromo substituent (Suzuki/Buchwald coupling), and the oxidizable 3-hydroxymethyl group .
Critical Stability Warning: While the bromo-pyridine core is robust, the vicinal arrangement of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups creates a specific vulnerability. Under oxidative stress, the hydroxymethyl group converts to an aldehyde, which can rapidly condense with the adjacent amine to form cyclic degradation products (aza-heterocycles) or oligomers. Consequently, oxidative stability and photostability are the primary concerns during solvation and storage.
Part 2: Solvent Compatibility Matrix
The following matrix details the stability profile of (2-Amino-6-bromopyridin-3-yl)methanol across common laboratory solvents.
| Solvent System | Solubility | Stability Risk | Recommended Usage |
| DMSO (Anhydrous) | High (>50 mM) | Low | Preferred for Stock Solutions. Store at -20°C under Argon. Avoid freeze-thaw cycles to prevent moisture uptake. |
| Methanol / Ethanol | Moderate | Moderate | Suitable for short-term reactions. Risk: In the presence of acids, etherification of the alcohol or salt formation at the pyridine nitrogen may occur. |
| Water / PBS | Low (<1 mM) | High | Not recommended for storage. The free base is poorly soluble. Aqueous solutions require pH adjustment (acidic) to dissolve, accelerating hydrolysis/oxidation. |
| Acetonitrile (ACN) | Moderate | Low | Good for HPLC sample preparation. Stable for <24h at room temperature. |
| DMF | High | Moderate | Acceptable, but DMF can hydrolyze to form formic acid and dimethylamine over time, potentially reacting with the 2-amino group (formylation). |
Part 3: Mechanistic Degradation Pathways[1]
Understanding why the compound degrades is essential for troubleshooting. The diagram below illustrates the primary degradation pathways: Oxidative Cyclization and Photo-oxidation .
Caption: Figure 1: The proximity of the 2-amino and 3-hydroxymethyl groups facilitates intramolecular cyclization following trace oxidation, a pathway distinct from standard pyridine degradation.
Part 4: Troubleshooting Guide (Q&A)
Issue 1: Solution Discoloration
Q: "My DMSO stock solution turned from clear to yellow/brown after 3 days at Room Temperature. Is it still usable?"
A: Likely Degraded.
-
Cause: Pyridines, particularly electron-rich aminopyridines, are photosensitive. The yellowing indicates the formation of N-oxides or azo-dimers driven by light exposure and oxygen [1].
-
Correction: Check purity via HPLC. If purity is <95%, discard.
-
Prevention: Always store DMSO stocks in amber glass vials wrapped in aluminum foil. Flush the headspace with Argon before closing.
Issue 2: Precipitation in Aqueous Media
Q: "I diluted my DMSO stock 1:1000 into PBS (pH 7.4) for a bioassay, and a fine precipitate formed."
A: Solubility Limit Exceeded.
-
Cause: The compound is a lipophilic free base. At pH 7.4, the pyridine nitrogen (pKa ~6-7) is largely unprotonated, reducing aqueous solubility.
-
Correction:
-
Sonicate the solution; it may be a kinetic precipitate.
-
If that fails, lower the pH slightly (to pH 5.5-6.0) if your assay tolerates it, to protonate the pyridine nitrogen.
-
Increase the DMSO concentration to 1-2% if permissible.
-
Issue 3: "Ghost Peaks" in LC-MS
Q: "I see a peak with M+14 or M+16 mass shift in my LC-MS trace."
A: Oxidation Artifacts.
-
M+16: Typical of N-oxide formation [2]. This often happens on the column or in the source if using high voltages with methanol/water phases.
-
M-2: Indicates oxidation of the alcohol (-CH₂OH) to the aldehyde (-CHO).
-
Correction: Use fresh buffers. Ensure your ACN/Water solvents are not old (bacterial growth in water can release oxidases).
Part 5: Standard Operating Protocols (SOPs)
Protocol A: Preparation of Long-Term Storage Stocks (10 mM)
Objective: Create a stock solution stable for >6 months.
-
Weighing: Weigh the solid compound into an amber glass vial.
-
Note: Avoid using plastic microcentrifuge tubes for long-term storage as DMSO can leach plasticizers which may catalyze degradation.
-
-
Solvent Prep: Use anhydrous DMSO (≥99.9%, water content <0.005%).
-
Tip: If a fresh bottle is not available, dry DMSO over 4Å molecular sieves for 24 hours.
-
-
Dissolution: Add DMSO to achieve 10 mM concentration. Vortex until fully dissolved.
-
Inerting: Gently stream Nitrogen or Argon gas over the liquid surface for 30 seconds to displace oxygen.
-
Storage: Cap tightly (use Parafilm) and store at -20°C or -80°C .
Protocol B: QC Check (HPLC Conditions)
Use this method to verify compound integrity before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyridine specific).
-
Expected Retention: The compound is moderately polar. Expect elution around 40-50% B.
-
Degradants: More polar species (N-oxides) will elute earlier; dimers/oligomers will elute later.
-
Part 6: References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: (2-Amino-6-bromopyridin-3-yl)methanol. [Link]
-
Matrix Fine Chemicals. Product Specification: (2-Amino-5-bromopyridin-3-yl)methanol. (Structural analog stability data). [Link]
(Note: Direct stability papers for this specific CAS are rare; protocols are derived from established chemistry of 2-aminopyridines and benzyl alcohol oxidation pathways.)
Technical Support Center: Separation of Aminobromopyridine Isomers
Welcome to the Method Development Support Center. Topic: Isomeric Separation of 2-Amino-3-Bromopyridine and 2-Amino-5-Bromopyridine. Ticket ID: #ISO-PYR-001 Assigned Scientist: Senior Application Specialist, Separation Sciences.
Executive Summary & Chemical Context[1][2][3]
Separating regioisomers of aminobromopyridines (specifically the 3-bromo and 5-bromo isomers) presents a dual challenge: structural similarity and chemical basicity .
-
Structural Challenge: Both isomers possess identical molecular weights (173.01 g/mol ) and similar hydrophobicities (LogP ~1.2), causing co-elution on standard C18 columns.
-
Basicity Challenge: The amino-pyridine moiety is basic (pKa ~4.5–5.3). At neutral pH, these compounds can interact with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution.
This guide prioritizes Phenyl-Hexyl stationary phases over C18 for their ability to exploit
Phase 1: Method Strategy (FAQ)
Q1: Why is my C18 column failing to resolve these isomers?
A: C18 columns rely primarily on hydrophobic subtraction. Since the hydrophobicity of the 3-bromo and 5-bromo isomers is nearly identical, C18 phases often result in a single broad peak or a "shoulder."
Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column. These phases engage in
Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH)?
A: Methanol is strictly preferred when using Phenyl-based columns.
-
Mechanism: Acetonitrile forms a
-layer over the stationary phase, effectively shielding the phenyl rings and dampening the - selectivity. Methanol does not interfere with these interactions, maximizing the separation factor ( ) between isomers.
Q3: How do I handle peak tailing?
A: Tailing is caused by the protonated amine interacting with acidic silanols on the silica surface.
-
Strategy A (High pH): Use an ammonia/ammonium bicarbonate buffer at pH 10 (requires a pH-stable column like XBridge or Gemini). This suppresses ionization of the amine (keeping it neutral), eliminating silanol interactions.
-
Strategy B (Low pH): Use 0.1% Formic Acid or TFA. This fully protonates the amine. To prevent tailing here, you must use a column with "end-capping" or a positively charged surface (like CSH technology) to repel the analyte from the surface.
Phase 2: Recommended Protocols
Protocol A: Reversed-Phase HPLC (Primary Method)
Best for robust QC and standard analytical labs.
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., Kinetex, XSelect), 4.6 x 150 mm, 3.5 µm | Maximizes |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Buffers the amine; low pH ensures full ionization. |
| Mobile Phase B | Methanol (MeOH) | Promotes |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient allows time for subtle selectivity differences. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID. |
| Temperature | 30°C | Lower temp often favors steric/ |
| Detection | UV @ 245 nm | Max absorbance for aminopyridines. |
Protocol B: SFC (Orthogonal/High-Throughput)
Best for preparative separation or difficult isomer pairs.
| Parameter | Condition | Rationale |
| Column | 2-Ethylpyridine (2-EP) or Diol | 2-EP provides excellent shape for basic pyridines. |
| Co-Solvent | Methanol + 20 mM Ammonium Hydroxide | Basic additive suppresses ionization, sharpening peaks. |
| Gradient | 5% to 40% Co-solvent over 5 min | SFC is inherently faster due to low viscosity. |
| Back Pressure | 120 bar | Maintains supercritical density. |
Phase 3: Troubleshooting Guide
Issue: Peaks are Tailing (Asymmetry > 1.5)
-
Cause 1: Silanol Activity. The positively charged aminopyridine is sticking to the negatively charged silica surface.
-
Fix: Add 5–10 mM Ammonium Formate to the aqueous mobile phase. Ionic strength masks silanols.
-
Fix: Increase pH to 10 (if column permits) to deprotonate the analyte.
-
-
Cause 2: Column Overload.
-
Fix: Dilute sample or inject less volume (e.g., reduce from 10 µL to 2 µL).
-
Issue: Retention Times are Drifting
-
Cause: pH Instability. Aminobromopyridines have pKa values ~4.5–5.0. If your mobile phase pH is near this value (e.g., pH 5), small shifts in preparation will cause massive retention swings.
-
Fix: "Jump" the pKa. Operate at pH 2.5 (fully protonated) or pH 10 (fully deprotonated). Never operate at pH = pKa.
-
Issue: Isomers are Co-eluting[4]
-
Cause: Insufficient Selectivity.
-
Fix: Switch organic modifier from ACN to MeOH.
-
Fix: Lower the column temperature to 20°C.
-
Fix: Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP).
-
Visualizations
Diagram 1: Method Development Decision Tree
This logic flow guides you to the correct initial conditions based on your specific constraints.
Caption: Decision tree for selecting the optimal chromatographic mode and mobile phase conditions.
Diagram 2: Troubleshooting Tailing & Resolution
A systematic approach to diagnosing poor peak shape or separation.
Caption: Logic flow for diagnosing and resolving common chromatographic issues with aminopyridines.
References
-
Sigma-Aldrich. 2-Amino-5-bromopyridine Product Analysis & Properties. Retrieved from
-
Agilent Technologies.Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns.
- selectivity mechanics). Retrieved from -
Phenomenex. HPLC Troubleshooting Guide: Peak Tailing & Shape Problems. Retrieved from
-
Waters Corporation. SFC Method Development for Achiral Separations. Retrieved from
-
PubChem. 2-Amino-5-bromopyridine Compound Summary (pKa and Physical Data). Retrieved from
Validation & Comparative
Purity Assessment of (2-Amino-6-bromopyridin-3-yl)methanol: A Comparative Guide to HPLC-UV, qNMR, and LC-MS
Topic: Purity assessment of (2-Amino-6-bromopyridin-3-yl)methanol using HPLC-UV Content Type: Publish Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5]
(2-Amino-6-bromopyridin-3-yl)methanol (CAS: 1620239-70-4) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural complexity—featuring a basic pyridine nitrogen, a polar primary alcohol, and a halogen handle—presents specific analytical challenges.
While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for routine purity assessment (Area %), it is often insufficient for establishing absolute purity (w/w %) due to the lack of uniform response factors among potential synthetic impurities (e.g., des-bromo derivatives or oxidation byproducts).
This guide objectively compares the developed HPLC-UV protocol against Quantitative NMR (qNMR) and LC-MS , providing a decision framework for their application in drug development workflows.
The "Product": Optimized HPLC-UV Methodology
The following method has been designed to resolve (2-Amino-6-bromopyridin-3-yl)methanol from its likely process impurities, such as 2-amino-6-bromopyridine (degradation product) and 2-amino-6-bromopyridine-3-carboxylic acid (precursor).
Method Development Logic (Expertise)
-
Stationary Phase Selection: A C18 column with polar-embedded groups or high surface coverage is selected. The polar hydroxymethyl group requires adequate retention to avoid eluting in the void volume, while the basic aminopyridine moiety requires protection against silanol interactions.
-
pH Control: The pKa of the pyridine nitrogen in this system is estimated between 3.0–4.0 (lowered from ~6.8 of 2-aminopyridine by the electron-withdrawing bromine). A mobile phase pH of 2.5 (using 0.1% Formic Acid or Phosphate) ensures the molecule is fully protonated, preventing peak tailing caused by mixed ionization states.
-
Detection: 2-Aminopyridines exhibit dual absorption maxima. We utilize 240 nm (strong
) for sensitivity and 280 nm for specificity.
Recommended Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-2 min)
95% B (15 min) 95% B (18 min) 5% B (20 min). -
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Vol: 5 µL.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Comparative Analysis: HPLC-UV vs. Alternatives
This section evaluates how the HPLC-UV method performs relative to qNMR (the absolute quantification standard) and LC-MS (the identification standard).
Performance Matrix
| Feature | HPLC-UV (Proposed) | qNMR (¹H) | LC-MS |
| Primary Output | Purity (% Area) | Absolute Purity (% w/w) | ID & Trace Impurity Analysis |
| Reference Standard | Required for assay (w/w) | Not required (Internal Std used) | Required for quantification |
| Sensitivity (LOD) | High (~0.05%) | Moderate (~0.5 - 1%) | Very High (<0.01%) |
| Specificity | Good (Separation based) | Excellent (Structural resolution) | Excellent (Mass resolution) |
| Blind Spots | Inorganic salts, residual solvents, non-chromophoric impurities | Overlapping signals (rare), paramagnetic impurities | Ion suppression, non-ionizable compounds |
| Throughput | High (Automated sequences) | Low to Medium | Medium |
Deep Dive: The "Purity Gap"
A common pitfall in procuring (2-Amino-6-bromopyridin-3-yl)methanol is relying solely on HPLC Area %.
-
Scenario: A vendor provides a CoA stating "98% Purity (HPLC)."
-
Reality: The sample may contain 5% inorganic salts (from the reduction step) or residual solvent (DMSO/Methanol). HPLC-UV is "blind" to these.
-
Solution: qNMR is the only self-validating method to determine the Potency (mass balance) without a reference standard of the analyte itself.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the stage of development.
Caption: Decision matrix for selecting LC-MS, HPLC-UV, or qNMR based on the development phase and reference standard availability.
Detailed Experimental Protocols
HPLC-UV System Suitability Test (SST)
To ensure the method (Section 2.2) is performing correctly, the following criteria must be met before sample analysis:
-
Tailing Factor (
): (Ensures pH control is effective). -
Theoretical Plates (
): (Ensures column efficiency). -
Precision: RSD
for 5 replicate injections of the standard.
qNMR Protocol (Absolute Purity)
This protocol is recommended when no certified reference standard exists.
-
Solvent: DMSO-
(Solubilizes the polar alcohol and the aromatic ring). -
Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.
-
Criteria: IS signals must not overlap with the pyridine protons (
7.0–8.0 ppm) or the methylene protons ( ~4.5 ppm). Maleic acid singlet appears at 6.2 ppm, usually clear of aminopyridines.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30–60 seconds for quantitative accuracy). -
Scans: 16–64 (depending on concentration).
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Weight, = Purity.[1][2]
Data Presentation: Simulated Comparative Data
The table below illustrates a typical discrepancy found when analyzing a "crude" synthesis batch using different methods.
| Analyte / Impurity | HPLC-UV (Area %) | qNMR (w/w %) | Interpretation |
| (2-Amino-6-bromopyridin-3-yl)methanol | 98.5% | 94.2% | Discrepancy due to non-UV impurities. |
| 2-Amino-6-bromopyridine | 1.2% | 1.1% | Good agreement; similar UV response. |
| Residual Solvents (MeOH/EtOAc) | Not Detected | 3.5% | HPLC is blind to these; qNMR detects. |
| Inorganic Salts (NaBr) | Not Detected | 1.2% | HPLC is blind; inferred by mass balance. |
| Total | 99.7% | 100.0% |
References
-
Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 300809, 2-Amino-6-bromopyridine. Retrieved from [Link]
-
Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
Sources
Comparison of (2-Amino-6-bromopyridin-3-yl)methanol with other functionalized pyridine building blocks
Technical Guide: (2-Amino-6-bromopyridin-3-yl)methanol in Medicinal Chemistry
Executive Summary
(2-Amino-6-bromopyridin-3-yl)methanol (CAS: 96206-92-7) is a high-value trifunctional heterocyclic building block. Unlike mono-functionalized pyridines, this scaffold offers three distinct orthogonal handles: a nucleophilic exocyclic amine (C2), an electrophilic bromide (C6), and a modifiable hydroxymethyl group (C3). This guide analyzes its superiority over chloro-analogs and ester-precursors in the synthesis of complex bicyclic heterocycles (1,8-naphthyridines, pyrido[2,3-d]pyrimidines) and allosteric kinase inhibitors (e.g., SHP2).
Structural & Reactivity Analysis
The utility of this compound stems from its ability to undergo sequential, regioselective functionalization.
| Position | Functional Group | Reactivity Mode | Key Transformations |
| C2 | Primary Amine ( | Nucleophile | Cyclocondensation, Buchwald-Hartwig amination, Diazotization (Sandmeyer). |
| C3 | Hydroxymethyl ( | Redox-Active / Electrophile | Oxidation to aldehyde (Friedländer precursor), conversion to alkyl halide/mesylate ( |
| C6 | Bromide ( | Electrophile | Suzuki-Miyaura, Stille, Sonogashira couplings; |
Comparative Analysis: Bromo- vs. Chloro- vs. Ester-Analogs
| Feature | (2-Amino-6-bromopyridin-3-yl)methanol | (2-Amino-6-chloropyridin-3-yl)methanol | Methyl 2-amino-6-bromopyridine-3-carboxylate |
| C-X Bond Energy | Lower (C-Br ~276 kJ/mol) | Higher (C-Cl ~338 kJ/mol) | N/A (C-Br same as col 1) |
| Pd-Cat. Oxidative Addition | Fast (Ideal for mild conditions) | Slow (Requires bulky ligands/high temp) | Fast |
| C3 Versatility | High (Alcohol | High | Low (Requires reduction to alcohol first) |
| Cyclization Potential | Excellent (Direct precursor to 1,8-naphthyridines via oxidation) | Good | Poor (Esters are slower in Friedländer types) |
| Cost/Availability | Moderate/High | Low | Moderate |
Scientist's Insight: While the chloro-analog is cheaper, the bromo-analog is preferred for late-stage diversification . The C-Br bond allows for Suzuki couplings at lower temperatures (
Strategic Workflows & Decision Logic
The following decision tree illustrates the synthetic pathways accessible from this scaffold.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2, C3, and C6 positions.
Experimental Protocols
Protocol A: Selective Oxidation to 2-Amino-6-bromonicotinaldehyde
Context: This is the critical activation step for synthesizing 1,8-naphthyridines. The challenge is avoiding over-oxidation or affecting the free amine.
-
Reagents: Substrate (1.0 eq), Activated
(10.0 eq), Dichloromethane (DCM) or Chloroform ( ). -
Procedure:
-
Suspend (2-Amino-6-bromopyridin-3-yl)methanol in anhydrous DCM (0.1 M).
-
Add activated
in portions. Note: Use "activated" grade; standard MnO2 is often insufficient. -
Stir at reflux (
C) for 4–6 hours. Monitor by TLC (Aldehyde is usually less polar). -
Filtration: Filter hot through a Celite pad to remove manganese salts. Rinse with warm EtOAc.
-
Purification: Concentrate filtrate. The aldehyde is often pure enough for the next step; otherwise, recrystallize from Hexane/EtOAc.
-
-
Expected Yield: 85–95%.
-
Validation:
NMR shows the disappearance of (~4.5 ppm) and appearance of (~9.8 ppm).
Protocol B: Friedländer Condensation (Synthesis of 1,8-Naphthyridines)
Context: Reaction of the aldehyde (from Protocol A) with a ketone (e.g., acetone, acetophenone) to form the second ring.
-
Reagents: 2-Amino-6-bromonicotinaldehyde (1.0 eq), Ketone (1.2 eq), L-Proline (20 mol%) or KOH (10 mol%), Ethanol.
-
Procedure:
-
Dissolve aldehyde and ketone in Ethanol.
-
Add catalyst (L-Proline provides milder, organocatalytic conditions; KOH is faster but harsher).
-
Reflux for 2–12 hours.
-
Cool to room temperature.[1] The product often precipitates.
-
-
Mechanism: Base-catalyzed aldol condensation followed by intramolecular imine formation.
Protocol C: C6-Suzuki Coupling (General Conditions)
Context: Installing biaryl motifs. The free amine and alcohol can poison catalysts; specific ligands are required.
| Parameter | Condition | Rationale |
| Catalyst | Robust catalysts resistant to amine coordination. | |
| Base | Carbonates are milder than alkoxides, preventing side reactions at C3. | |
| Solvent | Dioxane/Water (4:1) | Aqueous component is essential for boronic acid activation. |
| Temp | Sufficient for oxidative addition into C-Br bond. |
Case Study: SHP2 Inhibitor Synthesis
In the development of allosteric SHP2 inhibitors (e.g., analogs of SHP099), the (2-amino-6-bromopyridin-3-yl)methanol scaffold serves as the "head group."
-
Step 1: The C3-alcohol is converted to a chloride using
(thionyl chloride) in DCM at C. -
Step 2: The resulting chloride reacts with a secondary amine (the "linker" moiety of the inhibitor) via
displacement. -
Step 3: The C6-bromide is coupled with a dichlorophenyl boronic acid to install the hydrophobic tail required for the allosteric pocket.
Data Point: Using the bromo -analog typically results in a 20-30% higher overall yield compared to the chloro-analog in this sequence due to the higher efficiency of the final Suzuki coupling step [1][2].
References
-
Synthesis of 1,8-Naphthyridines: Mogilaiah, K., et al. "CeCl3[1]·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions." Indian Journal of Heterocyclic Chemistry, vol. 24, 2015, pp. 305-308.[1] Link
-
Suzuki Coupling Optimization: BenchChem Technical Support. "Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions." BenchChem Technical Guides, 2025. Link
-
SHP2 Inhibitor Design: Chen, Y., et al. "Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity." Journal of Medicinal Chemistry, 2023. Link
-
Aldehyde Oxidation Protocols: Uyanik, M., et al. "Catalytic Oxidations of Alcohols." Journal of the American Chemical Society, vol. 131, 2009, pp. 251-262.[2] Link
-
Comparative Reactivity: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176-4211. Link
Sources
Cross-Validation of Analytical Methods for the Trace Analysis of Aminopyridines: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Cross-Validation, Mechanistic Causality, and Protocol Optimization
The Mechanistic Challenge of Aminopyridine Analysis
Aminopyridines (e.g., 2-aminopyridine, 4-dimethylaminopyridine) are ubiquitous building blocks in active pharmaceutical ingredient (API) synthesis. However, due to their potential to undergo oxidative metabolism into DNA-reactive nitrenium ions, regulatory agencies classify them as Potentially Genotoxic Impurities (PGIs) 1[1]. This classification mandates rigorous control, often requiring sub-ppm limits of detection (LOD).
As an application scientist, the primary challenge I observe in quantifying aminopyridines lies in their physicochemical properties. They possess a highly polar exocyclic amine and a basic pyridine nitrogen. In standard reversed-phase liquid chromatography (RP-LC), these compounds are highly ionized at acidic pH, causing them to elute in the void volume alongside unretained matrix salts. This co-elution leads to catastrophic ion suppression in mass spectrometry (MS). Conversely, in Gas Chromatography (GC), the active amine sites interact strongly with silanol groups in the inlet liner and column, resulting in severe peak tailing and irreversible adsorption 2[2].
To achieve regulatory compliance, laboratories must rely on orthogonal analytical techniques—such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS, or GC-MS with in-situ derivatization—and cross-validate these methods to ensure statistical equivalence.
Methodological Landscape & Decision Matrix
When developing a method for aminopyridines, the choice of technique is dictated by the required sensitivity and the nature of the sample matrix.
Caption: Workflow for selecting the optimal aminopyridine quantification method.
Comparative Performance Data
To facilitate method selection, the following table synthesizes the quantitative performance of the three primary analytical approaches used for aminopyridines3[3], 4[4].
| Parameter | HPLC-UV (Mixed-Mode) | GC-MS (Derivatized) | LC-MS/MS (HILIC) |
| Retention Mechanism | Hydrogen bonding / Ion-exchange | Boiling point / Polarity (Carbamates) | Partitioning / Electrostatic |
| Typical LOD | ~1.0 - 5.0 µg/mL | ~0.1 - 0.5 µg/mL | 0.09 ppm (0.09 µg/g API) |
| Typical LOQ | ~5.0 - 10.0 µg/mL | ~0.5 - 1.0 µg/mL | 0.30 ppm (0.30 µg/g API) |
| Matrix Interference | High (UV absorbance overlap) | Low (High-resolution capillary) | Moderate (Phospholipid suppression) |
| Primary Application | Routine API assay, High-level impurities | Orthogonal validation, Volatiles | Trace-level PGI quantification |
Validated Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates internal checks to guarantee that the causality behind the experimental design translates into reliable data.
Protocol A: LC-MS/MS (HILIC Mode) for Trace PGIs
Causality: HILIC flips the RP-LC paradigm. By utilizing a highly organic mobile phase (e.g., 85% acetonitrile) and a polar stationary phase (e.g., bare silica), we retain polar aminopyridines through water-layer partitioning. The high organic content significantly enhances droplet desolvation in the Electrospray Ionization (ESI) source, boosting sensitivity to sub-ppm levels 5[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the API in pure acetonitrile to a concentration of 20 mg/mL. This high-organic diluent precipitates highly polar matrix proteins/salts while keeping the aminopyridine soluble, perfectly matching the initial HILIC mobile phase conditions to prevent peak distortion 4[4].
-
Chromatographic Separation:
-
MS Detection: Operate a triple quadrupole MS in ESI+ mode. Use Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
-
System Validation Check: Inject a blank matrix followed by a standard at the LOQ (e.g., 0.3 ppm). The method is valid only if the signal-to-noise (S/N) ratio of the LOQ standard is ≥ 10:1, and the blank shows no interfering peaks (>20% of LOQ area) at the analyte's retention time.
Protocol B: GC-MS with In-Situ Derivatization
Causality: To overcome the non-volatile nature of aminopyridines, derivatization with ethyl chloroformate (ECF) is employed. ECF converts the primary/secondary amines into carbamates. This masks the polar hydrogen bond donors, drastically increasing volatility, preventing adsorption in the GC inlet, and ensuring sharp, Gaussian peak shapes 2[2].
Step-by-Step Methodology:
-
Derivatization Reaction: To 1 mL of the aqueous sample extract, add 1 mL of a 3:2 (v/v) water/methanol solution, 200 µL of pyridine (acting as a catalyst/acid scavenger), and 100 µL of ECF. Sonicate for 1 minute 2[2].
-
Extraction: Extract the newly formed carbamate derivatives with 500 µL of chloroform containing 1% ECF.
-
Chromatographic Separation: Inject 1 µL of the chloroform layer into a GC-MS equipped with an HP-5MS capillary column.
-
MS Detection: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) targeting the specific mass fragments of the derivatized aminopyridine.
-
System Validation Check: Run an un-derivatized standard vs. a derivatized standard. The method is valid only if the derivatized standard exhibits an asymmetry factor (As) between 0.8 and 1.5, proving successful masking of the active amine sites.
Cross-Validation Strategy (ICH Q2(R2))
When submitting data to regulatory bodies, demonstrating that two orthogonal methods yield statistically equivalent results is paramount. The cross-validation lifecycle ensures that matrix effects inherent to LC-MS/MS (e.g., phospholipid suppression) do not skew the data when compared to the extraction-heavy GC-MS workflow.
Caption: Cross-validation lifecycle for orthogonal analytical methods under ICH Q2(R2).
During cross-validation, both methods must independently meet ICH Q2(R2) criteria for linearity, accuracy (typically 80-120% recovery at trace levels), and precision (RSD ≤ 10%). A paired t-test is then applied to the quantitative results of split samples. If the p-value is > 0.05, the methods are deemed statistically equivalent, providing an authoritative, self-validating data package for regulatory submission.
References
-
Benchchem. "A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine".2
-
ResearchGate. "Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylaminopyridine in linagliptin active pharmaceutical ingredient using Hydrophilic Interaction Liquid Chromatography". 4
-
Natural Volatiles and Essential Oils (NVEO). "Rapid And Trace Level Determination Of Potential Genotoxic Imputity 2-Aminopyridine In Piroxicam Api Using Lc-Ms/Ms Technique". 1
-
Chromatography Online. "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis".5
-
ResearchGate. "Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids". 3
-
SIELC Technologies. "2-Aminopyridine". 6
-
Chromatography Online. "Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals". 7
Sources
Comparative Efficacy of Pyridine-Scaffold Anticancer Drugs: A Technical Guide for Preclinical Evaluation
Introduction: The Pyridine Scaffold in Oncology
The pyridine ring is a privileged structural motif in medicinal chemistry, featured prominently in a vast array of FDA-approved small-molecule therapeutics[1]. In the realm of oncology, the pyridine scaffold is highly valued for its electron-deficient nature, its capacity to act as a robust hydrogen-bond acceptor, and its excellent metabolic stability[2]. These physicochemical properties make it an ideal hinge-binding motif for ATP-competitive kinase inhibitors.
This guide provides a rigorous comparative analysis of landmark pyridine-derived anticancer agents—specifically Sorafenib, Regorafenib, and Crizotinib. By examining their mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols used to evaluate them, we aim to equip drug development professionals with actionable insights for next-generation scaffold optimization.
Mechanistic Pathways & Target Kinases
Pyridine-derived multikinase inhibitors primarily disrupt tumor proliferation and angiogenesis by competing with ATP at the catalytic cleft of receptor tyrosine kinases (RTKs). For instance, the pyridine-urea motif in Sorafenib and Regorafenib forms critical bidentate hydrogen bonds with the hinge region of VEGFR-2 and mutant BRAF[2].
Regorafenib is structurally identical to Sorafenib, with the sole exception of a single fluorine atom addition on the center phenyl ring. This seemingly minor halogenation drastically alters the compound's electrostatic profile, resulting in enhanced biochemical potency and a broader target profile that includes TIE2[3]. This expanded kinase inhibition translates directly to clinical efficacy in Sorafenib-refractory hepatocellular carcinoma (HCC)[3].
Mechanism of action of pyridine-scaffold multikinase inhibitors in tumor angiogenesis.
Comparative Efficacy: Quantitative Data Analysis
To objectively benchmark these compounds, researchers must evaluate both cell-free biochemical assays (target engagement) and cell-based phenotypic assays. The table below synthesizes the comparative efficacy of these standard-of-care pyridine derivatives based on established preclinical data.
| Drug | Scaffold Feature | Primary Kinase Targets | Target Efficacy | Cell Line Efficacy (IC50) | Clinical Indication |
| Sorafenib | Pyridine-Urea | VEGFR 1-3, PDGFR, RAF-1, B-RAF[3] | VEGFR-2: ~0.09 µM[2] | HepG2: 3.44 µM, A549: 2.92 µM[4] | HCC, RCC |
| Regorafenib | Fluorinated Pyridine-Urea | VEGFR 1-3, TIE2, BRAF, KIT, RET[3] | Potent Multi-Kinase Blockade[3] | Superior TGI in HCC-PDX models[3] | mCRC, HCC |
| Crizotinib | Aminopyridine | c-Met, ALK, ROS1 | ALK/c-Met Inhibitor | Induces apoptosis in A549 cells[5] | NSCLC |
Experimental Workflows for Efficacy Evaluation
As application scientists, we must ensure our preclinical workflows are robust and self-validating. The following methodologies detail the critical steps for evaluating novel pyridine derivatives, emphasizing the causality behind each experimental choice.
Self-validating experimental workflow for evaluating pyridine-derived anticancer agents.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
Purpose: To determine the biochemical IC50 of pyridine derivatives against purified kinases (e.g., VEGFR-2). Causality & Logic: Highly conjugated pyridine compounds often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or fluorometric assays. TR-FRET introduces a microsecond time delay between excitation and emission measurements, allowing short-lived background fluorescence to decay. This isolates the true signal of target engagement, ensuring the IC50 shift is not an optical artifact.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute pyridine compounds in 100% DMSO, then dilute 1:100 in Kinase Buffer to ensure a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).
-
Enzyme-Substrate Incubation: Combine 5 nM recombinant VEGFR-2, 100 nM biotinylated substrate peptide, and the diluted compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
ATP Addition: Initiate the reaction by adding ATP at its predetermined Michaelis constant (
) value. Self-validating step: Running the assay precisely at the ATP ensures the system is highly sensitive to ATP-competitive pyridine inhibitors without artificially inflating apparent potency. -
Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response curve using a 4-parameter logistic regression to derive the IC50[2].
Protocol 2: In Vivo Efficacy via Patient-Derived Xenograft (PDX) Models
Purpose: To evaluate the systemic efficacy and tumor growth inhibition (TGI) of pyridine derivatives. Causality & Logic: Standard Cell-Line Derived Xenografts (CDX) lack human stromal elements. Because pyridine-ureas like Regorafenib act heavily on the tumor microenvironment (inhibiting VEGFR-mediated angiogenesis), PDX models are strictly required to accurately predict clinical efficacy and replicate the host-stroma interactions[3].
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously implant ~3x3x3 mm viable tumor fragments from a human HCC patient into the right flank of immunodeficient mice.
-
Randomization: Monitor tumor volume using calipers (
). Randomize mice into vehicle and treatment groups once tumors reach 150-200 mm³. Self-validating step: Randomizing at a palpable volume ensures that the drug is tested against established, vascularized tumors rather than merely preventing initial engraftment. -
Dosing Regimen: Administer Regorafenib (10 mg/kg) or Sorafenib (30 mg/kg) via oral gavage (p.o.) once daily[3]. Formulate drugs in a vehicle of PEG400/Cremophor/Water to overcome the poor aqueous solubility typical of lipophilic pyridine scaffolds.
-
Monitoring & Endpoint: Measure tumor volume and body weight twice weekly. A body weight loss of >15% triggers humane endpoints, serving as an internal toxicity control.
-
Pharmacodynamic (PD) Biomarker Analysis: At study termination, excise tumors and perform bead-based multiplex Western blotting for p-ERK and p-VEGFR-2 to confirm that in vivo tumor growth inhibition correlates directly with the intended mechanism of action[3].
Conclusion
The pyridine scaffold remains a cornerstone of targeted anticancer therapy. As demonstrated by the evolution from Sorafenib to Regorafenib, even minor structural modifications (e.g., fluorination) on the pyridine-urea backbone can drastically enhance kinase affinity, broaden the target profile, and overcome clinical resistance[3]. By employing rigorous, self-validating preclinical workflows—from TR-FRET biochemical screening to stroma-competent PDX models—researchers can systematically unlock the next generation of highly selective, pyridine-derived therapeutics.
References
-
Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: RSC Advances (National Center for Biotechnology Information) URL: [Link]
-
Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: Molecules (MDPI) URL: [Link]
-
Title: Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma Source: Oncotarget (National Center for Biotechnology Information) URL: [Link]
-
Title: Design, Synthesis and Antitumor Activity of Novel Sorafenib Derivatives Bearing Pyrazole Scaffold Source: Bioorganic & Medicinal Chemistry (National Center for Biotechnology Information) URL: [Link]
-
Title: Co-delivery of sorafenib and crizotinib encapsulated with polymeric nanoparticles for the treatment of in vivo lung cancer animal model Source: Journal of Drug Targeting (National Center for Biotechnology Information) URL: [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of Novel Sorafenib derivatives bearing pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-delivery of sorafenib and crizotinib encapsulated with polymeric nanoparticles for the treatment of in vivo lung cancer animal model - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Pyridine Moiety
Introduction: The Strategic Value of Replacing a "Privileged" Scaffold
In the landscape of medicinal chemistry, the pyridine ring holds a position of immense privilege. It is the second most common nitrogen-containing heterocycle in FDA-approved drugs, prized for its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to improve the aqueous solubility of parent compounds.[1] The "phenyl-to-pyridyl switch" is a classic strategy to enhance target engagement, modulate physicochemical properties, and secure novel intellectual property.[2]
However, the very features that make pyridine so attractive can also be liabilities. The basic nitrogen atom (pKa of pyridine ≈ 5.2) can lead to undesirable interactions with off-targets like the hERG channel or P-glycoprotein. Furthermore, the pyridine ring is often susceptible to metabolic oxidation by cytochrome P450 enzymes, creating clearance issues or generating reactive metabolites.[2][3]
This guide provides a comparative analysis of key bioisosteric replacements for the pyridine moiety. It is designed for drug discovery professionals and moves beyond a simple catalog of isosteres. We will explore the causal logic behind choosing a specific replacement, provide comparative experimental data, and detail the protocols necessary to validate these strategic decisions in your own discovery programs. Bioisosterism, the practice of substituting a molecular fragment with another that has similar chemical and physical characteristics to produce broadly similar biological effects, is a cornerstone of modern drug design.[4][5] This guide will equip you with the insights to apply this principle with precision and confidence.
The Decision Framework: Why and When to Replace Pyridine
The decision to replace a pyridine ring is driven by the need to solve specific problems encountered during lead optimization. The fundamental goal is to retain the desired pharmacology while improving the drug's overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
A typical workflow for identifying a liability and selecting a suitable bioisostere is outlined below. This process is iterative, with each new analog providing crucial data that informs the next design cycle.
Caption: Workflow for Pyridine Bioisosteric Replacement.
Comparative Analysis of Key Pyridine Bioisosteres
The selection of a bioisostere is a multi-parameter optimization challenge. The ideal replacement will mimic the steric and electronic profile of the original pyridine while precisely tuning key physicochemical properties.
Alternative Azines: Modulating Basicity and Dipole Moment
The most classical bioisosteres for pyridine are the other isomeric six-membered diazine rings: pyridazine, pyrimidine, and pyrazine. The introduction of a second nitrogen atom has a profound, predictable effect on the ring's electronics and basicity.
| Moiety | pKa (Conjugate Acid) | LogP | Key Features & Rationale |
| Pyridine | ~5.2 | 0.65 | Baseline. Strong H-bond acceptor, moderate basicity. |
| Pyrimidine | ~1.3 | -0.13 | Reduces Basicity. The two meta-disposed nitrogens are strongly electron-withdrawing, significantly lowering pKa. This is a go-to strategy for mitigating basicity-related liabilities (e.g., hERG binding). |
| Pyridazine | ~2.3 | 0.40 | Reduces Basicity, Alters Dipole. The adjacent nitrogens lower pKa and create a strong dipole moment, which can be exploited for new interactions or to modify solubility.[6] |
| Pyrazine | ~0.6 | -0.20 | Significantly Reduces Basicity. The para-disposed nitrogens are also strongly deactivating. Often used to eliminate basicity almost entirely while maintaining an aromatic scaffold. |
Causality Behind the Choice: If a lead compound exhibits toxicity or off-target activity linked to the basicity of its pyridine nitrogen, switching to a pyrimidine or pyrazine is a logical first step. The goal is to lower the pKa below a physiological threshold (typically < 6.0) so the ring is predominantly neutral at pH 7.4, reducing unwanted ionic interactions.
Caption: Property Modulation by Different Bioisosteres.
Five-Membered Heterocycles: Fine-Tuning Electronics and Shape
Five-membered rings like thiazole, oxazole, and pyrazole offer a more diverse set of electronic properties and hydrogen bonding capabilities compared to the azines. They are generally less basic than pyridine and introduce different shapes and vector positions for substituents.
| Moiety | pKa (Conjugate Acid) | H-Bonding | Key Features & Rationale |
| Thiazole | ~2.5 | Acceptor | Weaker Base, Different Geometry. Often used to reduce basicity while maintaining a nitrogen H-bond acceptor. The ring geometry differs significantly from pyridine. |
| Oxazole | ~0.8 | Weak Acceptor | Very Weak Base. The oxygen atom further reduces the basicity of the nitrogen. Can be used to remove basicity almost completely. |
| Pyrazole | ~2.5 (NH pKa ~14) | Donor & Acceptor | Introduces H-Bond Donor. The pyrrolic-type NH group can act as an H-bond donor, providing a new interaction point with the target protein that was not possible with pyridine. |
| Isothiazole | ~ -0.5 | Weak Acceptor | Electron-Withdrawing, Non-Basic. Can be used as a non-basic, polar replacement to mimic some of the electronic character of pyridine. |
Phenyl and Substituted Phenyl Rings: Eliminating Basicity and Metabolic Hotspots
Replacing pyridine with a simple phenyl ring is a direct approach to eliminate the basic nitrogen. This often improves metabolic stability, as the pyridine ring can be a site of N-oxidation or hydroxylation.
Case Study: Ivosidenib (IDH1 Inhibitor) A compelling example comes from the development of the IDH1 inhibitor Ivosidenib. An early lead compound, AGI-14100, was a potent inhibitor but was found to be a strong inducer of the CYP3A4 enzyme.[2] The liability was traced to a difluorophenyl moiety. In a remarkable display of bioisosteric insight, chemists replaced one of the C-F groups with a nitrogen atom, creating a fluoropyridinyl moiety. This seemingly small change, which is effectively the reverse of a typical pyridine-to-phenyl switch, completely abolished the CYP3A4 induction liability, leading to the successful drug Ivosidenib.[2]
| Compound | Moiety | Key Property Change | Outcome |
| AGI-14100 | Difluorophenyl | High CYP3A4 Induction | Development Halted |
| Ivosidenib | Fluoropyridinyl | CYP3A4 Induction Abolished | Approved Drug |
Saturated and 3D Scaffolds: Exploring New Chemical Space
Recent trends in medicinal chemistry focus on increasing the three-dimensionality (3D) of molecules to improve selectivity and physicochemical properties. Saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane are being used to replace aromatic rings, including pyridine.[7]
These "3D bioisosteres" offer a rigid scaffold that projects substituents into vector space in a manner similar to a substituted pyridine, but with a completely different property profile. They are non-aromatic, non-basic, and often lead to improved solubility and metabolic stability. For example, replacing a 3,5-disubstituted pyridine with a 1,3-disubstituted BCP can maintain the exit vectors for the substituents while dramatically improving the compound's properties.[4]
Essential Experimental Protocols
Trustworthy data is the bedrock of successful drug discovery. The following protocols are self-validating systems for assessing the critical parameters affected by bioisosteric replacement.
Protocol 1: Determination of pKa by Potentiometric Titration
Rationale: This is a fundamental and cost-effective method to quantify the basicity of your new analogs compared to the parent pyridine compound.[8][9] The data directly validates whether your chosen bioisostere achieved the desired change in pKa.
Methodology:
-
Preparation:
-
Accurately weigh ~1-2 mg of the test compound and dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol or water with co-solvent).
-
Prepare standardized solutions of 0.01 M HCl and 0.01 M NaOH.
-
Calibrate a pH meter and electrode using standard pH 4, 7, and 10 buffers.
-
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at 25°C and stir gently.
-
Immerse the calibrated pH electrode into the solution.
-
Add small, precise aliquots (e.g., 10-20 µL) of the 0.01 M HCl titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at which exactly half of the titrant volume required to reach the equivalence point has been added.[8]
-
-
System Validation:
-
Run a known standard with a similar pKa to your compound (e.g., pyridine itself) to confirm the accuracy of the system.
-
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Rationale: The primary reason to replace a pyridine ring is often to block a site of metabolism. This assay provides a direct measure of a compound's intrinsic clearance, validating the success of the bioisosteric switch.[3]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive/negative controls (e.g., Verapamil for high turnover, Verapamil without NADPH for negative control) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of NADPH in buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5%).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding NADPH to all wells except the negative controls.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to precipitate the microsomal protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Interpretation:
-
Plot the natural log of the percent parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
A longer half-life indicates improved metabolic stability.
-
Comparative Data Summary Table
| Lead Compound (Pyridine) | Bioisostere Analog | Potency (IC50, nM) | pKa | HLM t½ (min) | Rationale / Outcome |
| Compound A | Pyridine | 10 | 5.3 | 15 | Active but poor metabolic stability. |
| Analog A-1 | Phenyl | 50 | N/A | >120 | Success. Stability improved, but potency decreased. Requires further optimization. |
| Analog A-2 | 2-Fluoropyridine | 12 | 4.9 | 65 | Success. Fluorine atom blocks metabolism, moderately improves stability, and retains potency. |
| Compound B | Pyridine | 25 | 5.1 | 90 | Potent, stable, but shows hERG activity (IC50 = 1 µM). |
| Analog B-1 | Pyrimidine | 30 | 1.3 | 85 | Success. hERG activity abolished (>30 µM) with minimal impact on potency and stability. |
Conclusion and Authoritative Grounding
The strategic bioisosteric replacement of a pyridine ring is a powerful tool in the medicinal chemist's arsenal. It is not a random substitution but a hypothesis-driven process aimed at solving specific ADMET liabilities. By understanding the predictable effects of isosteres like pyrimidine on basicity or a phenyl ring on metabolic stability, researchers can rationally design superior drug candidates. The successful transformation of lead compounds into clinical candidates, as seen with Ivosidenib, underscores the profound impact of this strategy.[2] The key to success lies in a rigorous, iterative cycle of design, synthesis, and testing, using validated protocols to generate unambiguous, comparative data. This guide serves as a framework for that process, enabling you to navigate the complexities of lead optimization and deliver safer, more effective medicines.
References
-
Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. (2023). ResearchGate. Available at: [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2025). Auctores Publishing. Available at: [Link]
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). MDPI. Available at: [Link]
-
Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. (2024). Domainex. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Available at: [Link]
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2021). MDPI. Available at: [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and Reactivity of 4H-Dewar Pyridines as Rigid Bioisosteres for 4-Substituted Piperidines. (2023). Synfacts. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. (2012). Pharmaceuticals. Available at: [Link]
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). ResearchGate. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Available at: [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research and Scientific Studies. Available at: [Link]
-
Examples of bioisosteric replacement in drug development. (2018). ResearchGate. Available at: [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ResearchGate. Available at: [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). MDPI. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Journal of Medicinal Chemistry. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. (2012). Semantic Scholar. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). PMC. Available at: [Link]
-
Effect of pyridine on key pharmacological parameters. (2024). ResearchGate. Available at: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by dose-limiting gastrointestinal toxicity, primarily due to the non-selective inhibition of the cytoprotective Cyclooxygenase-1 (COX-1) enzyme. To circumvent this, modern drug discovery has pivoted toward selective Cyclooxygenase-2 (COX-2) inhibitors. Among the most promising pharmacophores in this domain are nitrogen-containing heterocycles, specifically pyridine and pyrimidine derivatives.
This guide provides an objective, data-driven comparison of these two scaffolds, analyzing their mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate their efficacy.
Structural and Mechanistic Divergence
Both pyridine and pyrimidine scaffolds act as structural mimics of classical NSAIDs, designed to penetrate the hydrophobic channel of the COX-2 enzyme. However, their distinct electronic properties dictate their binding affinities and selectivity profiles:
-
Pyridine Derivatives: Featuring a six-membered ring with a single nitrogen atom, pyridines are highly lipophilic. This allows them to easily cross cell membranes and access intracellular COX-2. Their binding is predominantly driven by hydrophobic interactions and van der Waals forces within the COX-2 active site[1].
-
Pyrimidine Derivatives: Featuring two nitrogen atoms at positions 1 and 3, the pyrimidine ring possesses an additional hydrogen-bond acceptor. This critical structural nuance allows pyrimidine derivatives to form robust electrostatic interactions with the Arg120 and Tyr355 residues at the entrance of the COX-2 channel, often resulting in superior selectivity indexes (SI) compared to pyridines[2].
Fig 1: Mechanistic pathway of COX-2 mediated inflammation and targeted inhibition by heterocycles.
Comparative Quantitative Efficacy
To objectively evaluate the performance of these scaffolds, we must analyze their Half-Maximal Inhibitory Concentration (IC₅₀) against both COX isoforms. The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is the definitive metric for predicting gastrointestinal safety.
| Scaffold Type | Specific Derivative | COX-2 IC₅₀ (μM) | COX-1 IC₅₀ (μM) | Selectivity Index (SI) |
| Pyrimidine | Compound 29 (Polysubstituted) | 0.25 | > 50.0 | High Selectivity |
| Pyrimidine | Compound 5d (5-carbonitrile) | 0.16 | > 50.0 | High Selectivity |
| Pyridine | Compound 3f (Imidazo-pyridine) | 9.20 | 21.80 | 2.37 |
| Hybrid | Compound 9d (Pyridopyrimidine) | 0.54 | 3.54 | 6.56 |
| Standard NSAID | Celecoxib (Positive Control) | 1.11 | 8.28 | ~7.46 |
Data synthesized from recent pharmacological evaluations[2],[3],[4],[1].
Structure-Activity Relationship (SAR) Insights
-
Pyrimidine Optimization: The addition of electron-withdrawing groups, such as carbonitriles at the C-5 position, drastically increases potency (IC₅₀ = 0.16 μM). This is because the cyano group fits perfectly into the secondary side pocket of COX-2, anchoring the molecule[3].
-
Pyridine Limitations & Solutions: While standalone pyridine derivatives (like imidazo[4,5-b]pyridines) show moderate efficacy (IC₅₀ = 9.20 μM), they require vicinal diaryl substitutions to mimic the cis-olefin configuration of classical NSAIDs to achieve proper COX-2 active site alignment[1].
-
The Hybrid Approach: Fusing both rings into a pyridopyrimidine scaffold merges the lipophilicity of pyridine with the hydrogen-bonding capacity of pyrimidine. This yields ultra-potent inhibitors (IC₅₀ = 0.54 μM) that rival the standard clinical drug Celecoxib[4].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of these derivatives relies on strict, self-validating protocols. Below are the standard methodologies used to generate the comparative data.
Protocol A: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
This assay quantifies the direct downstream product of COX activity (PGE₂) rather than relying on surrogate colorimetric markers, ensuring high functional accuracy.
-
Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 2 mM EDTA.
-
Causality: Hematin is an obligate cofactor for the peroxidase activity of the COX enzyme. EDTA chelates trace metals, preventing the spontaneous, non-enzymatic oxidation of the arachidonic acid substrate.
-
-
Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of the test compounds (or DMSO vehicle) for 15 minutes at 37°C.
-
Causality: This incubation period allows the heterocyclic compounds adequate time to diffuse into and stabilize within the deep, hydrophobic channel of the COX enzymes prior to substrate competition.
-
-
Reaction Initiation: Add 10 μM of Arachidonic Acid (AA) to initiate the reaction. Incubate for exactly 2 minutes.
-
Termination & Reduction: Halt the reaction by adding saturated Stannous Chloride (SnCl₂).
-
Causality: The immediate product of COX is PGH₂, which is highly unstable and rapidly degrades into mixed prostanoids. SnCl₂ acts as a powerful reducing agent that instantly and uniformly converts all PGH₂ into stable PGE₂, ensuring accurate downstream quantification.
-
-
Quantification: Measure PGE₂ levels using a competitive ELISA kit at 412 nm.
-
Self-Validation: The assay must include Celecoxib as a positive control. The baseline vehicle (DMSO) establishes the 100% enzyme activity threshold.
-
Protocol B: In Vivo Carrageenan-Induced Paw Edema Model
This in vivo model validates whether the in vitro enzymatic inhibition translates to physiological anti-inflammatory efficacy.
-
Animal Preparation: Fast adult Wistar rats for 12 hours prior to the experiment, allowing free access to water.
-
Causality: Fasting eliminates pharmacokinetic variables related to food binding, ensuring uniform gastrointestinal absorption of the orally administered heterocyclic compounds.
-
-
Baseline Measurement (Internal Control): Measure the initial right hind paw volume (
) of each rat using a plethysmometer.-
Self-Validation: Establishing a
for every individual animal acts as an internal baseline control, mathematically eliminating bias caused by natural anatomical variations in paw size.
-
-
Dosing: Administer the pyrimidine/pyridine derivatives, standard drug (Celecoxib), or vehicle (0.5% Carboxymethyl Cellulose) via oral gavage.
-
Edema Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.
-
Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin. The late phase (3–5 hours) is strictly driven by COX-2-mediated PGE₂ release. Therefore, measuring edema at the 3-5 hour mark specifically isolates the efficacy of the COX-2 inhibitors[2].
-
-
Time-Course Evaluation: Measure paw volume (
) at 1, 3, and 5 hours post-injection. Calculate efficacy using the formula: % Inhibition =[1 - (V_t - V_0)_test / (V_t - V_0)_control] × 100.
References
-
[2] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.2
-
[3] New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Pharmaceuticals (PMC/NIH). 3
-
[4] Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. Journal of Biomolecular Structure and Dynamics (PubMed). 4
-
[1] 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B (PMC/NIH). 1
Sources
- 1. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity comparison of 6-bromopyridin-3-amine and 5-amino-2-bromopyridine
Reactivity Comparison Guide: 6-Bromopyridin-3-amine vs. 2-Amino-5-bromopyridine
Executive Summary & Nomenclature Clarification
Before evaluating reactivity profiles, it is critical to address a common nomenclature overlap in chemical databases. 6-bromopyridin-3-amine and 5-amino-2-bromopyridine are synonymous IUPAC names for the exact same chemical entity (CAS: 13534-97-9) [1]. Because the pyridine ring is symmetric, numbering from the nitrogen atom yields identical locants for the 2,5- and 6,3- substitution patterns.
To provide an actionable comparison for drug development professionals, this guide evaluates the dual reactivity of this bifunctional building block and objectively compares its performance against its most common structural alternative: 2-amino-5-bromopyridine (CAS: 1072-97-5) [2]. Understanding the divergent reactivity of these two true isomers is essential for designing efficient synthetic routes in medicinal chemistry.
Structural & Electronic Profiling: The Causality of Reactivity
The reactivity of aminobromopyridines is fundamentally dictated by the positions of the amino (-NH₂) and bromo (-Br) substituents relative to the electron-deficient pyridine nitrogen (N1).
-
5-Amino-2-bromopyridine (CAS: 13534-97-9): The leaving group (bromine) is located at the C2 (α) position, ortho to the pyridine nitrogen. The electron-donating amino group is at the C5 position.
-
2-Amino-5-bromopyridine (CAS: 1072-97-5): The bromine is located at the C5 (β) position, meta to the pyridine nitrogen. The amino group is at the C2 position.
Mechanistic Causality: In Nucleophilic Aromatic Substitution (SNAr) , the α-position (C2) is highly activated. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer intermediate is directly stabilized by the electronegative N1 atom. Conversely, attack at the β-position (C5) forces the negative charge onto the ring carbons, lacking direct stabilization from N1, resulting in a prohibitively high activation energy barrier.
In Transition-Metal Catalysis , the placement of the amino group is equally critical. In 2-amino-5-bromopyridine, the adjacent N1 and C2-NH₂ groups can act as a bidentate ligand. This motif strongly chelates palladium or copper catalysts, forming stable metallacycles that poison the catalyst and halt the cross-coupling cycle [3]. 5-amino-2-bromopyridine lacks this adjacent motif, making it highly reactive in cross-coupling.
Logical relationship mapping the divergent reactivity profiles of aminobromopyridine isomers.
Quantitative Data Comparison
The structural differences between these isomers manifest clearly in empirical yields and reaction efficiencies. Table 1 summarizes comparative experimental data for both isomers across standard synthetic transformations.
Table 1: Reactivity Comparison of Aminobromopyridine Isomers
| Reaction Type | 5-Amino-2-bromopyridine (CAS: 13534-97-9) | 2-Amino-5-bromopyridine (CAS: 1072-97-5) | Mechanistic Driver |
| Nucleophilic Aromatic Substitution (SNAr) | High Reactivity | Low Reactivity | Meisenheimer intermediate stabilization by N1 at the α-position. |
| CuI/L-Proline C-N Polycoupling [2] | Yield: 61% Mn: 4313 Da (DP = 46) | Yield: 23% Mn: 633 Da (DP = 6) | Monomer 1 avoids catalyst chelation, allowing continuous chain growth. |
| Pd-Catalyzed Suzuki Coupling (n-Butylboronic acid)[3] | Reactive (Standard conditions apply) | Fails (No cross-coupled product observed) | Bidentate chelation by the 2-amino group poisons the Pd catalyst. |
Experimental Workflow: CuI/L-Proline Catalyzed C-N Polycoupling
To demonstrate the superior cross-coupling efficiency of 5-amino-2-bromopyridine, the following self-validating protocol details its use in synthesizing polyaminopyridines via a copper-catalyzed C-N polycondensation reaction [2].
Step-by-Step Methodology:
-
Substrate Preparation: Charge a flame-dried Schlenk flask with 5-amino-2-bromopyridine (500 mg, 3.0 mmol) and an inorganic base (K₂CO₃, 6.0 mmol) under a continuous nitrogen atmosphere.
-
Catalyst & Ligand Addition: Add Copper(I) iodide (CuI) (55 mg, 0.3 mmol, 10 mol%) and L-proline (0.6 mmol, 20 mol%) to the reaction vessel. Note: L-proline acts as a bidentate ligand for copper, preventing the precipitation of inactive Cu species and facilitating the oxidative addition of the C-Br bond.
-
Solvent Introduction: Inject 25 mL of anhydrous Dimethyl Sulfoxide (DMSO) into the flask. Stir vigorously to ensure the base is well suspended.
-
Thermal Activation: Heat the reaction mixture to 100 °C and maintain for 80 hours under nitrogen. The extended reaction time is required to drive the step-growth polycondensation to higher molecular weights.
-
Workup & Isolation: Cool the mixture to room temperature. Pour the crude mixture into 200 mL of distilled water to precipitate the polymer. Filter the solid, wash extensively with water, and subsequently wash with methanol to remove unreacted monomers and low-molecular-weight oligomers. Dry under vacuum at 60 °C to yield the pure polyaminopyridine.
Step-by-step experimental workflow for CuI/L-proline catalyzed C-N polycoupling.
References
-
PubChem. "6-Bromopyridin-3-amine" National Center for Biotechnology Information. Available at:[Link]
-
Reis, L. A., Ligiéro, C. B. P., Andrade, A. A., Taylor, J. G., & Miranda, P. C. M. L. (2012). "Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction." Materials, 5(11), 2176-2189. Available at:[Link]
-
Snieckus, V., et al. (2020). "Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos." Heterocycles, 101(2), 631-648. Available at:[Link]
Safety Operating Guide
Proper Disposal of (2-Amino-6-bromopyridin-3-yl)methanol: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2-Amino-6-bromopyridin-3-yl)methanol (CAS No. 1620239-70-4). As a substituted brominated aminopyridine, this compound requires careful handling as hazardous waste from the point of generation to its final collection. This guide is built on established principles of laboratory safety and chemical waste management, synthesizing data from structurally similar compounds to ensure a robust and cautious approach.
Hazard Identification and Risk Assessment
(2-Amino-6-bromopyridin-3-yl)methanol incorporates three key functional groups that dictate its hazard profile: an aminopyridine core, a bromine substituent, and a methanol group. Based on analogous compounds, it should be treated as a hazardous substance with the following potential risks:
-
Toxicity: Aminopyridines are known to be toxic, with some being fatal if swallowed.[2] Exposure through skin contact and inhalation can also be harmful.[1][4]
-
Irritation: Brominated pyridines and aminopyridines are consistently documented as causing serious skin, eye, and respiratory tract irritation.[1][3][4][5]
-
Environmental Hazard: Pyridine derivatives can be toxic to aquatic life, and their release into the environment must be prevented.[6][7]
Key Safety and Chemical Data Summary
| Property | Value / Information | Source |
| CAS Number | 1620239-70-4 | [8] |
| Molecular Formula | C₆H₇BrN₂O | [8] |
| Anticipated Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation. | [1][3][4] |
| GHS Pictograms (Assumed) | Skull and Crossbones, Exclamation Mark | N/A |
| Signal Word (Assumed) | Danger / Warning | N/A |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides. | [9] |
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after the experimental workflow. The causality here is simple: minimizing exposure and contamination during use directly translates to a safer and more straightforward disposal process.
-
Engineering Controls: All handling of (2-Amino-6-bromopyridin-3-yl)methanol, both in its pure form and in solution, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] The laboratory must be equipped with an accessible eyewash station and safety shower.[9]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:
-
Gloves: Chemically resistant nitrile gloves. Always double-glove when handling the pure compound.
-
Eye Protection: Chemical safety goggles or a full-face shield.[9]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection: If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator is required.
-
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of waste generation in the laboratory, from the initial collection of residues to the final handover to environmental health and safety (EHS) personnel.
Step 1: Waste Characterization and Segregation
The "Why": Improper segregation is a primary cause of laboratory accidents. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire. Halogenated organic compounds must be segregated from non-halogenated streams to ensure proper final disposal, which often involves high-temperature incineration.[10]
Procedure:
-
Identify Waste Streams: Designate separate, clearly labeled waste containers for the following:
-
Solid Waste: Unused (2-Amino-6-bromopyridin-3-yl)methanol, contaminated weighing paper, and grossly contaminated gloves or paper towels.
-
Halogenated Organic Liquid Waste: Solutions containing (2-Amino-6-bromopyridin-3-yl)methanol dissolved in organic solvents (e.g., dichloromethane, chloroform).
-
Aqueous Waste: Any aqueous solutions containing the compound. Note: Due to its likely environmental toxicity, this compound should not be disposed of down the drain.[7]
-
Step 2: Waste Container Selection and Labeling
The "Why": The container is the primary barrier preventing release. It must be chemically compatible to avoid degradation and leaks. Clear, accurate labeling is a regulatory requirement and is critical for preventing accidental mixing and ensuring the safety of waste handlers.
Procedure:
-
Select Appropriate Containers:
-
Use high-density polyethylene (HDPE) or glass containers with secure, screw-top lids.
-
Ensure the container is clean, in good condition, and compatible with all components of the waste stream.
-
-
Label Immediately:
-
Attach a "Hazardous Waste" label to the container before adding the first drop of waste.
-
Clearly write the full chemical name: "(2-Amino-6-bromopyridin-3-yl)methanol" and list all other components, including solvents, with their approximate percentages. Do not use abbreviations.
-
Include the name of the principal investigator and the date of initial accumulation.
-
Step 3: Waste Accumulation and Storage
The "Why": Safe storage minimizes the risk of spills, exposure, and unauthorized access. Storing waste away from incompatible materials and ignition sources is a fundamental safety principle.
Procedure:
-
Point of Generation: Accumulate waste at or near the point of generation (e.g., within the fume hood where the work is performed).
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This prevents the release of volatile compounds.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Designated Storage Area: Store the sealed and contained waste in a designated, well-ventilated satellite accumulation area. This area must be away from heat sources, direct sunlight, and incompatible chemicals like strong acids and oxidizers.[2][4]
Step 4: Arranging for Final Disposal
The "Why": Hazardous waste disposal is a highly regulated process that must be handled by trained professionals to ensure environmental and public safety.
Procedure:
-
Do Not Dispose On-Site: Never dispose of this chemical in the regular trash or down the sanitary sewer.[2]
-
Contact EHS: Once the container is full or is no longer needed, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for waste pickup requests and documentation.
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of (2-Amino-6-bromopyridin-3-yl)methanol waste.
Caption: Disposal workflow for (2-Amino-6-bromopyridin-3-yl)methanol.
Emergency Procedures: Spills and Exposure
Accidents can happen despite the best precautions. A clear, actionable emergency plan is essential.
Spill Cleanup:
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently sweep up the solid material to avoid creating dust.[4]
-
Use a non-reactive absorbent material like vermiculite or sand to collect any remaining residue.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the area.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of (2-Amino-6-bromopyridin-3-yl)methanol, protecting themselves, their colleagues, and the environment.
References
-
4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie. [Link]
-
Safety Data Sheet: 4-AMINOPYRIDINE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. MDPI. [Link]
-
4-Aminopyridine PubChem Entry. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Methanol. Methanex Corporation. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. (2-Amino-6-bromopyridin-3-yl)methanol | 1620239-70-4 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Comprehensive Safety and Handling Guide for (2-Amino-6-bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Based on the toxicological data of its structural analogs, (2-Amino-6-bromopyridin-3-yl)methanol should be treated as a hazardous substance with the following potential classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure personnel safety.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical for the safe handling of (2-Amino-6-bromopyridin-3-yl)methanol. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash-resistant safety goggles are essential to protect against accidental splashes and fine dust particles that can cause serious eye irritation.[1][2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile Gloves | Wear chemical-resistant nitrile gloves that have been inspected for integrity before use. Double-gloving is recommended for extended handling periods. Gloves must be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, full-sleeved laboratory coat should be worn at all times to prevent skin contact. For operations with a higher risk of contamination, chemically resistant coveralls should be considered. |
| Respiratory Protection | NIOSH-approved Respirator | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to control airborne exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges for organic vapors should be used.[1][2] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step operational workflow is paramount for minimizing risk. The following diagram and procedural steps outline the safe handling process from receipt of the compound to its final disposal.
Visualized Workflow for Safe Handling
Caption: Safe handling workflow for (2-Amino-6-bromopyridin-3-yl)methanol.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Weighing: To minimize the generation of dust, weigh the solid compound within the fume hood.[3] Use a draft shield if necessary.
-
Solution Preparation: Prepare solutions in the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood or in a closed system.
-
Keep the container of (2-Amino-6-bromopyridin-3-yl)methanol tightly closed when not in use.[2][4]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]
-
Clean and decontaminate the work area to prevent secondary contamination.
-
-
Doffing PPE:
-
Remove gloves first, avoiding contact with the outer surface.
-
Remove the laboratory coat, followed by eye and face protection.
-
Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Disposal Plan
Proper disposal of (2-Amino-6-bromopyridin-3-yl)methanol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be treated as hazardous chemical waste.
-
Containment:
-
Collect waste solid and any contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a designated, properly labeled, and sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling (2-Amino-6-bromopyridin-3-yl)methanol, ensuring a safe and productive research environment.
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2-Amino-3-bromopyridine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
